6-methylidene-1,4-oxazepane hydrochloride
Description
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Properties
CAS No. |
2305079-83-6 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of 6-Methylidene-1,4-oxazepane Hydrochloride in Modern Drug Discovery: A Comprehensive Technical Guide
Executive Summary
In the continuous pursuit of novel chemical space, medicinal chemists are increasingly moving away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich aliphatic heterocycles. 6-Methylidene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6) has emerged as a highly privileged building block in this paradigm[1]. As a seven-membered homologue of the ubiquitous morpholine ring, the 1,4-oxazepane scaffold offers unique conformational flexibility, altered basicity, and distinct spatial exit vectors. Furthermore, the presence of an exocyclic double bond (methylidene) provides an orthogonal synthetic handle for late-stage diversification, making it a critical intermediate in the development of advanced therapeutics, including KRAS inhibitors and antiviral agents[2][3].
This whitepaper provides an in-depth technical analysis of 6-methylidene-1,4-oxazepane hydrochloride, detailing its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its integration into high-throughput drug discovery pipelines.
Physicochemical & Structural Profiling
The 1,4-oxazepane ring adopts a twist-chair conformation to minimize transannular steric interactions, allowing it to navigate complex, non-planar protein binding pockets more effectively than its rigid six-membered counterparts[4]. The hydrochloride salt form is utilized to ensure bench stability, mitigate the oxidative degradation of the secondary amine, and improve handling during library synthesis.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 6-Methylidene-1,4-oxazepane hydrochloride |
| CAS Number | 2305079-83-6 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| InChIKey | TWIIYFWGWSYWFT-UHFFFAOYSA-N |
| Physical Form | White to off-white solid powder |
| Purity Standard | ≥ 96% (Typical commercial grade) |
| Reactivity Hubs | N4 (Secondary Amine), C6 (Exocyclic Alkene) |
Chemical Reactivity & Mechanistic Pathways
The strategic value of 6-methylidene-1,4-oxazepane lies in its orthogonal reactivity. The molecule possesses two distinct functionalization sites that can be addressed independently:
-
N4-Secondary Amine: Following neutralization of the hydrochloride salt, the N4 position acts as a potent nucleophile. It readily undergoes N-alkylation, reductive amination, acylation, or sulfonylation. This is critical for attaching the oxazepane core to a primary pharmacophore[3].
-
C6-Exocyclic Alkene: The electron-rich methylidene group is highly susceptible to electrophilic addition. It serves as a precursor for epoxidation (yielding a spiro-epoxide), hydroboration-oxidation (yielding a primary alcohol), or transition-metal-catalyzed cross-metathesis[2].
Caption: Divergent synthetic functionalization pathways of the 6-methylidene-1,4-oxazepane scaffold.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and a definitive validation checkpoint to confirm reaction success before proceeding to the next stage.
Protocol: N-Boc Protection and Subsequent Spiro-Epoxidation
Objective: To generate tert-butyl 1-oxa-5-azaspiro[1]nonane-5-carboxylate, a highly reactive electrophilic hub for library diversification.
Step 1: Free-Basing and N-Boc Protection
-
Causality: The hydrochloride salt stabilizes the amine but renders it non-nucleophilic. Triethylamine (Et₃N) is utilized to deprotonate the ammonium salt, liberating the secondary amine to attack the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O).
-
Procedure:
-
Suspend 6-methylidene-1,4-oxazepane hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Add Et₃N (2.5 eq) dropwise. The suspension will clarify as the free base dissolves.
-
Add Boc₂O (1.1 eq) in a single portion. Warm to room temperature and stir for 4 hours.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the baseline primary/secondary amine spot (which stains purple/brown) and the emergence of a high-Rf, iodine-active spot confirms full protection. LC-MS must show the expected mass [M+H-tBu]⁺ or [M+Na]⁺.
Step 2: Epoxidation of the Exocyclic Alkene
-
Causality: The electron-rich exocyclic double bond is susceptible to electrophilic attack. m-CPBA (meta-chloroperoxybenzoic acid) transfers an oxygen atom to the alkene via a concerted "butterfly" transition state, creating a strained spiro-epoxide. This intermediate is primed for regioselective ring-opening by incoming nucleophiles (e.g., anilines or phenols) during SAR optimization.
-
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM at 0 °C.
-
Add m-CPBA (1.2 eq, 77% w/w) portion-wise. Stir the biphasic mixture for 12 hours at room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce unreacted peroxides, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Extract with DCM, dry, and concentrate.
-
-
Validation Checkpoint: Conduct ¹H-NMR (CDCl₃) analysis of the crude product. The successful transformation is validated by the complete disappearance of the distinctive terminal alkene protons (typically ~4.8–5.2 ppm) and the appearance of upfield spiro-epoxide protons (~2.5–3.0 ppm).
Applications in Drug Development
The integration of 6-methylidene-1,4-oxazepane into medicinal chemistry has yielded significant breakthroughs in addressing challenging biological targets.
-
KRAS Inhibitors: In the development of novel KRAS G12C/G12D inhibitors, the 1,4-oxazepane ring is utilized to fine-tune the spatial orientation of the warhead. The exocyclic functionalization allows for the precise positioning of binding motifs into the Switch II pocket, enhancing binding affinity and target selectivity[2].
-
HBV Capsid Assembly Modulators: The scaffold has been successfully employed in the synthesis of sulfonyl carboxamide class HBV capsid assembly modulators. Replacing traditional planar rings with the sp3-rich oxazepane core improves the molecule's metabolic stability against CYP450 oxidation and enhances overall aqueous solubility, directly translating to improved oral bioavailability[3].
Caption: Hit-to-lead drug discovery workflow utilizing the 1,4-oxazepane building block.
References
-
Sigma-Aldrich. "6-Methylene-[1,4]oxazepane hydrochloride | 2305079-83-6". Product Catalog & Physicochemical Data. 1
-
Kuduk, S. D., et al. "SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators." Bioorganic & Medicinal Chemistry Letters 2019, 29(16), 2405-2409. 3
-
World Intellectual Property Organization (WIPO). "Kras inhibitors". Patent WO2025006967A1. 2
-
BenchChem. "Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives". 4
Sources
- 1. 6-Methylene-[1,4]oxazepane hydrochloride | 2305079-83-6 [sigmaaldrich.com]
- 2. WO2025006967A1 - Kras inhibitors - Google Patents [patents.google.com]
- 3. SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Molecular Architecture and Strategic Utility of 6-Methylidene-1,4-Oxazepane in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
The pursuit of novel chemical space in drug discovery relies heavily on the design of saturated heterocycles that balance physicochemical properties with precise spatial geometries. Among these, the 1,4-oxazepane scaffold has emerged as a critical building block. However, the fully saturated seven-membered ring often suffers from high conformational flexibility, leading to entropic penalties upon target binding.
The introduction of an exocyclic double bond to create 6-methylidene-1,4-oxazepane (also referred to as 6-methylene-1,4-oxazepane) fundamentally alters the molecular architecture. By changing the hybridization of the C6 carbon to
Structural and Conformational Dynamics
To understand the utility of 6-methylidene-1,4-oxazepane, we must first examine the parent heterocycle. 1[1] that rapidly interconverts between multiple low-energy conformations, primarily chair and twist-chair forms. While this flexibility provides excellent 3D spatial diversity, it can be detrimental to binding affinity due to the high entropic cost of "freezing" the molecule into a single bioactive conformation within a protein binding pocket.
By introducing a methylidene group at the 6-position, the C6 carbon becomes
Figure 1: Conformational restriction pathway of 1,4-oxazepane via 6-methylidene functionalization.
Synthetic Methodologies: Constructing the Scaffold
The synthesis of the 6-methylidene-1,4-oxazepane core requires a robust, scalable protocol that ensures high regioselectivity during cyclization. The most reliable method involves the double alkylation of an
Experimental Protocol: Synthesis of tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
This protocol is a self-validating system; the complete consumption of the highly polar amino alcohol to form a distinct, less polar cyclized product allows for unambiguous reaction monitoring.
Reagents:
-
tert-Butyl (2-hydroxyethyl)carbamate (
-Boc-aminoethanol) -
3-Chloro-2-(chloromethyl)prop-1-ene
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous
-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Reaction Setup: In an oven-dried flask under an inert argon atmosphere, dissolve the
-Boc-aminoethanol (1.0 eq) and 3-chloro-2-(chloromethyl)prop-1-ene (1.05 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. -
Deprotonation & Cyclization: Carefully add NaH (2.2 to 2.5 eq) in small portions.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 16–20 hours.
-
Validation: Monitor via TLC (e.g., 20% EtOAc in Hexanes). The reaction is complete when the starting material spot is entirely replaced by a higher
product spot.
-
-
Quenching & Extraction: Quench the reaction slowly with saturated aqueous
at 0 °C to safely neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography to yield the product as a colorless to pale yellow oil (Typical yield: 50–65%).
Figure 2: Synthetic workflow for the double alkylation cyclization of 6-methylidene-1,4-oxazepane.
Downstream Functionalization: The Oxidative Cleavage Pathway
While the exocyclic olefin can participate in cross-metathesis or hydrogenation, its most valuable application in drug discovery is serving as a latent ketone.3[3], a highly versatile electrophile for reductive aminations or Grignard additions.
Experimental Protocol: Lemieux-Johnson Oxidation
Reagents:
-
tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
-
Osmium Tetroxide (
, 2.5 wt% solution in tert-butanol) -
Sodium Periodate (
) -
Solvent: 1,4-Dioxane/Water or THF/Water (1:1 v/v)
Step-by-Step Workflow:
-
Setup: Dissolve the 6-methylidene-1,4-oxazepane derivative in the biphasic solvent system (e.g., THF/Water).
-
Reagent Addition: Add
(2.0 eq) followed by a catalytic amount of (0.005 to 0.05 eq) at 0 °C. -
Progression: Stir the reaction mixture at room temperature for 16–48 hours.
-
Validation: The reaction is monitored by TLC. The ketone product will typically exhibit a lower
value (more polar) than the starting olefin.
-
-
Workup: Quench the reaction with saturated aqueous
and stir for 30 minutes. This critical step reduces any remaining volatile to insoluble, non-volatile . Extract with EtOAc, wash with brine, dry over , and concentrate to afford the 6-oxo-1,4-oxazepane derivative.
Quantitative Data & Physicochemical Profiling
The structural modifications from the parent heterocycle to the functionalized derivatives result in distinct physicochemical shifts. The table below summarizes these quantitative and qualitative parameters.
| Parameter | 1,4-Oxazepane | 6-Methylidene-1,4-oxazepane | 6-Oxo-1,4-oxazepane |
| C6 Hybridization | |||
| Conformational Flexibility | High (Multiple chair/twist-chair) | Restricted (Locally planar at C5-C6-C7) | Restricted (Locally planar at C5-C6-C7) |
| Synthetic Yield (Typical) | N/A (Commercially sourced) | 50–65% (via Double Alkylation) | 75–85% (via Lemieux-Johnson) |
| Primary MedChem Utility | General Scaffold / Solubilizer | Rigidified Building Block / Olefin Handle | Hydrogen Bond Acceptor / Electrophile |
| LogP Impact | Baseline | Increased Lipophilicity | Decreased Lipophilicity (Polar) |
Applications in Targeted Therapeutics
The strategic deployment of 6-methylidene-1,4-oxazepane and its downstream ketone derivative has been instrumental in recent drug discovery campaigns:
-
KRAS Inhibitors: The restricted conformation of the oxazepane ring allows for precise spatial positioning of binding vectors within the shallow switch II pocket of5[5].
-
BTK Inhibitors: The 6-oxo derivative is frequently utilized to construct complex spirocyclic or highly substituted systems that6[6].
By mastering the synthesis and conformational behavior of 6-methylidene-1,4-oxazepane, researchers can effectively leverage this scaffold to overcome entropic barriers in challenging protein-ligand interactions.
References
- Benchchem. "An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane." Benchchem.
- Google Patents. "WO2025006967A1 - Kras inhibitors.
- Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors.
- Google Patents. "WO2024040109A2 - Kras inhibitors.
- Google Patents. "WO2024103010A1 - Small molecule inhibitors of kras proteins.
- Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors (Detailed Synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2025006967A1 - Kras inhibitors - Google Patents [patents.google.com]
- 3. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2024040109A2 - Kras inhibitors - Google Patents [patents.google.com]
- 5. WO2024103010A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]
- 6. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 6-Methylidene-1,4-oxazepane Hydrochloride in Organic Solvents: A Technical Whitepaper
Executive Summary
The compound 6-methylidene-1,4-oxazepane hydrochloride (CAS No. 2305079-83-6) is an increasingly valuable heterocyclic building block in medicinal chemistry. Featuring a seven-membered oxazepane ring and an exocyclic double bond, it serves as a versatile intermediate for late-stage functionalization and cross-coupling reactions. However, as an amine hydrochloride salt, its physicochemical behavior in organic media presents distinct challenges for process scale-up, purification, and formulation.
This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 6-methylidene-1,4-oxazepane HCl in various organic solvents. By bridging thermodynamic principles with empirical methodologies, this guide equips researchers with the mechanistic insights required to optimize solvent selection for extraction, crystallization, and analytical workflows.
Physicochemical Causality: The Thermodynamics of Solvation
To understand why 6-methylidene-1,4-oxazepane HCl behaves the way it does in solution, we must examine the thermodynamic causality of dissolution. The solubility of hydrochloride salts in organic solvents is fundamentally dictated by the competition between crystal lattice energy and solvation energy [1].
Because the protonated oxazepanium nitrogen and the chloride anion form a highly ordered, ionically bonded crystal lattice, the enthalpy of dissolution (
-
Polar Protic Solvents: Solvents like methanol and ethanol excel here. They act as hydrogen-bond donors to the chloride anion and hydrogen-bond acceptors to the protonated amine, effectively shielding the ions and driving dissolution.
-
Polar Aprotic Solvents: Solvents like DMSO or acetonitrile provide strong ion-dipole interactions due to their high dielectric constants, but their inability to donate hydrogen bonds to the chloride anion results in lower solubility compared to protic media.
-
Non-Polar Solvents: Hydrocarbons (e.g., hexane, toluene) lack both the dielectric constant to separate the ion pair and the functional groups to solvate them, resulting in near-zero solubility.
Furthermore, the solubility of such salts is highly susceptible to the common ion effect ; the presence of exogenous chloride ions in the solvent matrix will shift the equilibrium toward the solid state, drastically reducing solubility [2].
Thermodynamic pathways of 6-methylidene-1,4-oxazepane HCl solvation across solvent classes.
Solubility Profile in Organic Solvents
Direct quantitative data for novel intermediates often requires empirical determination. Based on the structural properties of the 1,4-oxazepane ring and the established behavior of analogous aliphatic amine hydrochlorides [3], the following table categorizes the expected solubility ranges of 6-methylidene-1,4-oxazepane HCl at 25°C.
This data is critical for designing solvent/anti-solvent crystallization systems (e.g., dissolving the API in methanol and precipitating it with ethyl acetate).
| Solvent Category | Specific Solvent | Dielectric Constant ( | Expected Solubility Range (mg/mL) | Process Application |
| Polar Protic | Methanol (MeOH) | 32.7 | > 50.0 (Freely Soluble) | Primary dissolution, Stock solutions |
| Polar Protic | Ethanol (EtOH) | 24.5 | 10.0 - 30.0 (Soluble) | Recrystallization primary solvent |
| Polar Protic | Isopropanol (IPA) | 18.3 | 1.0 - 5.0 (Slightly Soluble) | Recrystallization / Washing |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 30.0 (Soluble) | Biological assay stock preparation [4] |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 0.5 - 2.0 (Very Slightly Soluble) | HPLC Mobile Phase (with aqueous buffer) |
| Aprotic (Moderate) | Acetone | 20.7 | < 0.5 (Practically Insoluble) | Anti-solvent for precipitation |
| Aprotic (Moderate) | Ethyl Acetate (EtOAc) | 6.0 | < 0.1 (Insoluble) | Anti-solvent / Washing solvent |
| Non-Polar | Hexane / Toluene | < 2.5 | < 0.01 (Insoluble) | Liquid-liquid extraction (remains in aq. phase) |
Experimental Workflow: Self-Validating Solubility Determination
To generate precise, compound-specific solubility data, process chemists must employ a rigorous, self-validating protocol. The Isothermal Shake-Flask Method remains the gold standard.
Crucially, this protocol incorporates a self-validating step: X-Ray Powder Diffraction (XRPD) of the residual solid . A common pitfall in solubility profiling of salts is solvent-mediated disproportionation (where the salt dissociates, the free base dissolves, and the acid remains, or vice versa) or polymorph transformation. By confirming the crystal structure of the undissolved pellet matches the starting material, we validate that the measured solubility represents the intact hydrochloride salt.
Step-by-Step Methodology
-
Solid Dispensing: Accurately weigh an excess amount of 6-methylidene-1,4-oxazepane HCl (e.g., 50 mg) into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure the vial is hermetically sealed to prevent solvent evaporation.
-
Isothermal Incubation: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1°C. Agitate at 300 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to prevent analyte adsorption).
-
Analytical Quantification:
-
Note on Detection: Because 6-methylidene-1,4-oxazepane lacks a highly conjugated aromatic system, standard UV detection (e.g., 254 nm) will yield poor sensitivity.
-
Dilute the supernatant quantitatively and analyze via HPLC coupled with Charged Aerosol Detection (CAD) or Refractive Index (RI) detection.
-
-
Solid-State Verification (Critical): Recover the solid pellet from Step 4. Dry under a gentle stream of nitrogen and analyze via XRPD to confirm the retention of the original hydrochloride salt polymorph.
Self-validating Isothermal Shake-Flask workflow for accurate solubility determination.
Implications for Process Chemistry and Drug Development
Understanding the solubility profile of 6-methylidene-1,4-oxazepane HCl directly dictates downstream chemical processing:
-
Reaction Solvent Selection: If this compound is utilized in a nucleophilic substitution or cross-coupling reaction, polar aprotic solvents like DMF or DMSO are ideal. They provide sufficient solubility for the salt while maintaining the high reactivity of dissolved nucleophiles.
-
Isolation and Purification: The stark contrast in solubility between protic and aprotic solvents makes anti-solvent crystallization highly effective. Dissolving the crude product in a minimal volume of warm methanol and slowly adding cold acetone or ethyl acetate will force the hydrochloride salt out of solution, leaving non-polar organic impurities behind.
-
Liquid-Liquid Extraction: During aqueous workups, the intact hydrochloride salt will partition almost exclusively into the aqueous phase. To extract the oxazepane core into an organic phase (like dichloromethane or ethyl acetate), the aqueous layer must be basified (e.g., with
or ) to deprotonate the amine, generating the lipophilic free base.
References
1.1. Benchchem. 2.2. Sirius Analytical / Website-Files. 3. 3. University of Baghdad Academic Resources. 4. 4. Benchchem.
Sources
Navigating 3D Chemical Space: 6-Methylidene-1,4-Oxazepane Hydrochloride as a Premium sp³-Rich Scaffold
Executive Summary
In modern drug discovery, the paradigm shift away from planar, sp²-rich aromatic molecules—often termed the "escape from flatland"—has driven the demand for conformationally well-defined, sp³-rich scaffolds. High sp³ character (
As a Senior Application Scientist, I frequently evaluate novel building blocks that can unlock new vectors in Fragment-Based Drug Discovery (FBDD) and DNA-encoded library (DEL) synthesis. 6-Methylidene-1,4-oxazepane hydrochloride has emerged as a highly versatile, sp³-rich scaffold. By functioning as a conformationally flexible bioisostere to the ubiquitous morpholine ring, and possessing an orthogonal exocyclic alkene handle, this scaffold allows medicinal chemists to probe complex 3D binding pockets that are inaccessible to traditional flat pharmacophores.
Structural Rationale: Escaping "Flatland"
The 1,4-oxazepane core is a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom. While morpholine (a six-membered analog) is locked primarily in a rigid chair conformation, the seven-membered oxazepane ring exhibits a dynamic twist-chair conformation. This flexibility allows the scaffold to adapt to the nuanced topologies of target proteins, such as GPCRs and viral capsids [1].
The strategic incorporation of a 6-methylidene group (an exocyclic double bond) provides a critical synthetic linchpin. It constrains the local conformation of the ring while offering a highly reactive vector for downstream diversification, such as spirocyclic fusion, epoxidation, or oxidative cleavage [2].
Caption: Logical progression from planar sp2 scaffolds to the 3D 6-methylidene-1,4-oxazepane core.
Physicochemical Profiling
To understand the value of the 6-methylidene-1,4-oxazepane scaffold, we must benchmark it against standard saturated heterocycles. The table below summarizes the causality between ring size,
| Scaffold | Ring Size | Conformational Flexibility | Primary Derivatization Vectors | |
| Piperidine | 6 | 1.00 | Low (Rigid Chair) | N1, C4 |
| Morpholine | 6 | 1.00 | Low (Rigid Chair) | N4, C2/C3 |
| 1,4-Oxazepane | 7 | 1.00 | High (Twist-chair) | N4, C2/C3/C6 |
| 6-Methylidene-1,4-Oxazepane | 7 | 0.83 | Moderate (Alkene constraint) | N4, Exocyclic C=C |
Data Interpretation: The introduction of the sp² hybridized exocyclic carbon slightly reduces the absolute
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 6-methylidene-1,4-oxazepane hydrochloride relies on a highly efficient, double
Caption: Step-by-step synthetic workflow for 6-methylidene-1,4-oxazepane hydrochloride.
Step 1: Alkylation & Cyclization
Causality: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate both the hydroxyl group and the carbamate nitrogen of N-Boc-2-aminoethanol. N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent; it solvates the sodium cations, rendering the resulting alkoxide and amide anions highly nucleophilic for the subsequent double
-
Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF under an inert argon atmosphere. Cool the suspension to 0 °C to control the exothermic deprotonation.
-
Dropwise, add a solution of N-Boc-2-aminoethanol (1.0 eq) in DMF. Stir for 30 minutes to ensure complete bis-anion formation.
-
Slowly add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 eq) at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. The thermal energy is required to overcome the entropic barrier of the 7-membered ring closure.
-
Quench carefully with saturated aqueous
. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over , and purify via flash chromatography to yield tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate .
Step 2: Boc Deprotection
Causality: Anhydrous acidic conditions are used to cleave the tert-butyl group, releasing isobutylene and
-
Dissolve the intermediate from Step 1 in anhydrous 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane at room temperature.
-
Stir for 2–4 hours until TLC/LCMS indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether. The trituration removes non-polar impurities, yielding 6-methylidene-1,4-oxazepane hydrochloride as a self-validating, highly pure white crystalline powder.
Downstream Functionalization Workflows
The true power of this scaffold lies in its orthogonal reactivity. Once the core is synthesized, the secondary amine and the exocyclic alkene can be manipulated independently:
-
Oxidative Cleavage to 6-Oxo-1,4-oxazepane: Treatment of the Boc-protected intermediate with
and cleaves the methylidene group to yield a ketone at the 6-position. This 6-oxo derivative is a critical intermediate in the synthesis of next-generation KRAS G12D inhibitors [5]. -
Spiroacetalization: The alkene can be epoxidized and subsequently opened by adjacent nucleophiles to generate complex bis-morpholine spiroacetals. These architectures represent entirely novel 3D chemical spaces for high-throughput screening libraries [3].
References
-
Kuduk, S. D., et al. "SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators." Bioorganic & Medicinal Chemistry Letters, 2019. URL: [Link]
-
Takeda, S., et al. "新規EP300/CBPアセチルトランスフェラーゼ阻害薬DS-9300の創製研究" (Discovery of novel EP300/CBP acetyltransferase inhibitor DS-9300). Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP), 2023. URL: [Link]
-
Kovari, D., et al. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry, 2025. URL: [Link]
- Inventisbio Shanghai Ltd. "Heteroaryl compounds, preparation methods and uses thereof." Google Patents (WO2022042630A1), 2022.
- Kras Inhibitors Patent Application. "KRAS Inhibitors." Google Patents (WO2025006967A1), 2025.
The Oxazepane Scaffold: A New Frontier in Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This approach, which utilizes small, low-molecular-weight molecules (fragments) as starting points, offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2][4] Within the vast landscape of chemical scaffolds amenable to FBDD, the seven-membered oxazepane ring has emerged as a promising and underexplored motif.[5][6] This guide provides a comprehensive technical overview of the application of oxazepane derivatives in FBDD, from the rationale behind their selection to detailed experimental protocols for screening and hit-to-lead optimization.
Introduction: The Rationale for Oxazepane in FBDD
The selection of a core scaffold is a critical decision in the design of a fragment library. The oxazepane ring, a seven-membered heterocycle containing both an oxygen and a nitrogen atom, presents several compelling advantages for FBDD.
1.1. Physicochemical Properties and "Privileged Scaffold" Status:
The oxazepane motif is considered a "privileged scaffold," capable of interacting with a diverse range of biological targets.[6][7] Its seven-membered ring system provides a unique three-dimensional geometry that can effectively probe the binding pockets of proteins.[6][8] Compared to its more common six-membered counterpart, the morpholine ring, the 1,4-oxazepane offers increased conformational flexibility and a different spatial arrangement of substituents.[5] This can lead to improved potency and selectivity.[5] While the larger carbon framework may potentially increase lipophilicity, strategic placement of polar functional groups can mitigate this and maintain favorable aqueous solubility.[5]
Table 1: Comparative Physicochemical Properties of Morpholine vs. 1,4-Oxazepane Scaffolds [5]
| Property | Morpholine Analogs | 1,4-Oxazepane Derivatives | Rationale for Difference |
| Lipophilicity (LogP) | Generally lower | Potentially higher | The larger carbon framework can increase lipophilicity, but this is highly substituent-dependent. |
| Aqueous Solubility | Generally good | Variable, potentially lower | Increased lipophilicity may reduce solubility, which can be countered by polar functional groups. |
| pKa (conjugate acid) | Typically 8.4-8.7 | Expected to be similar | The electronic effect of the ether oxygen on the nitrogen's basicity is the primary driver. |
| 3D Shape & Flexibility | More rigid chair/boat conformations | Greater conformational flexibility with more accessible conformations | The additional methylene group in the oxazepane ring allows for a broader exploration of chemical space. |
1.2. Synthetic Tractability:
The feasibility of synthesizing a diverse library of fragments is paramount. Fortunately, synthetic routes to functionalized oxazepane scaffolds have been developed, often utilizing diazocarbonyl chemistry or the cyclization of acyclic precursors.[7][9][10] This allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR).
The FBDD Workflow with Oxazepane Fragments
The application of oxazepane derivatives in FBDD follows a well-established, albeit target-specific, workflow. This process is designed to identify weakly binding fragments and systematically evolve them into potent, drug-like molecules.
Caption: The iterative workflow of FBDD using oxazepane fragments.
Biophysical Screening Techniques for Oxazepane Fragments
Due to their low molecular weight, fragments typically exhibit weak binding affinities (in the micromolar to millimolar range).[2] Therefore, highly sensitive biophysical techniques are required for their detection.[2][11]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful and versatile tool for fragment screening, capable of detecting very weak binding events.[1][12][13] Both ligand-observed and protein-observed methods are employed.
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for detecting weak interactions.[12]
-
Protein-Observed NMR: By monitoring chemical shift perturbations in isotopically labeled proteins upon fragment addition, one can not only identify hits but also determine their binding sites and affinities.[12]
3.2. Surface Plasmon Resonance (SPR):
SPR is a label-free biophysical technique that measures the real-time interaction between a ligand in solution and a target protein immobilized on a sensor surface.[14] It has emerged as a primary screening methodology in FBDD due to its speed, low protein consumption, and ability to provide kinetic and thermodynamic data.[14][15][16] The latest generation of SPR biosensors can detect the binding of small molecules with molecular weights as low as 50 Da.[14]
3.3. X-ray Crystallography:
Crystallographic fragment screening allows for the direct observation of how a fragment interacts with its target protein at an atomic level.[11][17] This provides invaluable structural information that guides subsequent hit-to-lead optimization.[11][18][19] Recent technological advancements have significantly increased the throughput of this technique, making it a viable primary screening method.[18]
Table 2: Comparison of Primary Biophysical Screening Techniques in FBDD
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | Highly sensitive to weak binding, provides structural and affinity data, robust.[12][13] | Requires larger amounts of protein and compound, lower throughput.[20] |
| Surface Plasmon Resonance (SPR) | High throughput, low protein consumption, provides kinetic data, cost-effective.[14][15][16] | Requires protein immobilization, can be prone to false positives if not carefully controlled.[15][16] |
| X-ray Crystallography | Provides high-resolution structural data, low false-positive rate.[11][17][18] | Can be technically challenging and lower throughput, requires well-diffracting crystals.[2][11] |
Experimental Protocols
4.1. Protocol for NMR-based Fragment Screening (Ligand-Observed):
-
Fragment Library Preparation: Prepare cocktails of 5-10 oxazepane fragments in a suitable deuterated buffer (e.g., phosphate-buffered saline in D₂O). The final concentration of each fragment should be in the range of 100-500 µM.
-
Target Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 µM in the same deuterated buffer.
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum of each fragment cocktail in the absence of the target protein.
-
Screening: Add the target protein to each fragment cocktail and re-acquire the 1D ¹H NMR spectrum.
-
Hit Identification: Compare the spectra with and without the protein. A decrease in the intensity of specific fragment signals indicates binding. Techniques like STD or Water-LOGSY can be used for more sensitive detection.
-
Hit Deconvolution: For cocktails showing hits, prepare individual samples of each fragment in that cocktail and repeat the screening process to identify the specific binding fragment(s).
4.2. Protocol for SPR-based Fragment Screening:
-
Sensor Chip Preparation and Protein Immobilization: Covalently immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Solution Preparation: Prepare solutions of individual oxazepane fragments in a running buffer containing a low percentage of DMSO (e.g., 1-5%) to aid solubility.
-
Screening Cycle:
-
Inject a fragment solution over the immobilized protein surface and a reference surface (without protein) for a defined association time.
-
Switch back to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface with a suitable regeneration solution to remove any bound fragment.
-
-
Data Analysis: Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).[12]
Hit-to-Lead Optimization: From Oxazepane Fragment to Drug Candidate
Once a validated oxazepane hit has been identified and its binding mode elucidated through structural biology, the process of hit-to-lead optimization begins. This involves iterative cycles of structure-guided design and chemical synthesis to improve the potency, selectivity, and drug-like properties of the initial fragment.
5.1. Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[13]
5.2. Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a more potent molecule.
5.3. Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.
Caption: Strategies for optimizing oxazepane fragment hits.
Case Studies and Future Perspectives
While the application of oxazepane derivatives in FBDD is still an emerging area, their potential has been demonstrated in various therapeutic areas. For instance, derivatives of 1,4-oxazepane have been investigated as selective ligands for the dopamine D4 receptor, a target for neurological and psychiatric disorders.[8][21] Additionally, oxazepine derivatives have shown promise as anti-inflammatory agents by targeting the COX-2 enzyme.[8]
The future of oxazepane-based FBDD is bright. As synthetic methodologies become more refined, allowing for the creation of more diverse and complex fragment libraries, and as biophysical screening techniques continue to improve in sensitivity and throughput, we can expect to see the oxazepane scaffold play an increasingly important role in the discovery of novel therapeutics. The integration of computational methods, such as virtual screening and molecular dynamics, will further accelerate the identification and optimization of promising oxazepane-based drug candidates.[22][23][24]
Conclusion
The oxazepane scaffold represents a valuable and relatively untapped resource for fragment-based drug discovery. Its unique structural and physicochemical properties, combined with increasing synthetic accessibility, make it an attractive starting point for the development of novel therapeutics against a wide range of biological targets. By leveraging the power of modern biophysical screening techniques and structure-guided design, researchers can effectively harness the potential of oxazepane derivatives to address unmet medical needs.
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An In-depth Technical Guide on the Thermodynamic Stability of the Exocyclic Double Bond in Oxazepanes
This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of exocyclic double bonds in oxazepanes, a crucial consideration for researchers, scientists, and professionals in drug development. Understanding the delicate balance between exocyclic and endocyclic isomers is paramount for predicting molecular behavior, designing synthetic routes, and ultimately, for the successful development of novel therapeutics. Oxazepanes, seven-membered heterocyclic compounds containing nitrogen and oxygen, are prevalent scaffolds in medicinal chemistry, with derivatives like amoxapine and loxapine used in clinical practice.[1]
The Fundamental Energetic Landscape: Exocyclic vs. Endocyclic Isomerism
The position of a double bond within a cyclic framework, whether it is part of the ring (endocyclic) or extends from it (exocyclic), profoundly influences the molecule's overall stability. Generally, for six-membered rings, endocyclic double bonds are favored over their exocyclic counterparts.[2][3] This preference is attributed to a combination of factors, including the degree of substitution of the alkene and the relief of ring strain. In larger rings, such as the seven-membered oxazepane system, the energetic landscape becomes more complex due to increased conformational flexibility.
The stability of an alkene is primarily determined by its degree of substitution, with more substituted alkenes being more stable. This is often explained by hyperconjugation, a stabilizing interaction between the π orbital of the double bond and adjacent C-H σ bonds.[4][5] In many instances, an endocyclic double bond results in a higher degree of substitution compared to its exocyclic isomer. However, this is not a universal rule and must be evaluated on a case-by-case basis.
Another critical factor is ring strain, which encompasses angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). The introduction of a double bond, with its sp2-hybridized carbons preferring a planar geometry, can either alleviate or exacerbate these strains depending on its position.
Stereoelectronic Effects in Oxazepanes: Beyond Simple Sterics
In heterocyclic systems like oxazepanes, the presence of heteroatoms introduces stereoelectronic effects that can significantly influence conformational preferences and the stability of isomers.[6][7][8][9] A stereoelectronic effect is an interaction between electron orbitals that depends on the spatial arrangement of atoms within a molecule.[6][9]
In oxazepanes, the lone pairs of electrons on the oxygen and nitrogen atoms can engage in hyperconjugative interactions with adjacent anti-bonding orbitals (σ). For instance, an n→σ interaction, where a non-bonding lone pair donates electron density into an adjacent anti-bonding sigma orbital, can lead to bond shortening and stabilization of a particular conformation. The efficiency of this overlap is highly dependent on the geometry of the ring and the relative orientation of the orbitals. These effects can play a decisive role in tipping the thermodynamic balance between the exocyclic and endocyclic forms.
Quantifying Stability: A Dual Approach of Experiment and Computation
Determining the relative thermodynamic stability of exocyclic and endocyclic oxazepane isomers requires a rigorous and multifaceted approach. Two powerful and complementary methodologies are equilibration experiments and computational modeling.
A common experimental method to determine the relative stabilities of isomers is to establish a chemical equilibrium between them and measure their relative concentrations.[4][10][11] This is often achieved by treating one of the isomers with a catalytic amount of a strong acid or base.[4][10][11] The catalyst facilitates the interconversion between the exocyclic and endocyclic forms, allowing the system to reach a state of thermodynamic equilibrium.
Experimental Protocol: Acid-Catalyzed Isomerization of an Exocyclic Oxazepane
-
Preparation of the Starting Material: A pure sample of the exocyclic oxazepane isomer is synthesized and purified.
-
Reaction Setup: The exocyclic isomer is dissolved in a suitable inert solvent (e.g., toluene, dioxane) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Initiation of Equilibration: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the solution.
-
Monitoring the Reaction: The reaction mixture is heated to a constant temperature (e.g., 80-100 °C) to facilitate equilibration. The progress of the reaction is monitored by periodically taking aliquots from the mixture and analyzing them by techniques such as ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).
-
Confirmation of Equilibrium: Equilibrium is considered to be reached when the ratio of the exocyclic to endocyclic isomers remains constant over an extended period.
-
Quantification: The final equilibrium mixture is carefully analyzed to determine the precise ratio of the two isomers.
-
Calculation of Gibbs Free Energy Difference (ΔG°): The difference in Gibbs free energy between the isomers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
Another experimental approach involves measuring the heat of hydrogenation for each isomer.[4][10] The isomer with the lower heat of hydrogenation is the more stable one.[5]
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative stabilities of isomers without the need for experimental synthesis. These methods allow for the calculation of the electronic energy and thermodynamic properties of molecules with a high degree of accuracy.
Computational Workflow: DFT Calculation of Isomer Stabilities
-
Molecular Modeling: Three-dimensional structures of both the exocyclic and endocyclic oxazepane isomers are built using molecular modeling software.
-
Conformational Search: A thorough conformational search is performed for each isomer to identify the lowest energy conformers. This is particularly important for flexible seven-membered rings.
-
Geometry Optimization: The geometries of the lowest energy conformers are optimized using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Energy Comparison: The calculated Gibbs free energies of the most stable conformers of the exocyclic and endocyclic isomers are compared to predict their relative thermodynamic stability.
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Literature review of 6-methylidene-1,4-oxazepane synthesis pathways
An In-Depth Technical Guide to the Synthesis of 6-Methylidene-1,4-Oxazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its derivatives have shown potential as ligands for dopamine receptors and in the treatment of neurological and psychiatric disorders.[1][3] This guide provides a comprehensive review of synthetic pathways to the 1,4-oxazepane core, with a specific focus on strategies for the synthesis of 6-methylidene-1,4-oxazepane. While direct synthesis of this specific methylidene derivative is not extensively documented, this paper outlines logical and efficient pathways based on established methodologies for related structures. We will delve into key strategies including intramolecular cyclization, ring-closing metathesis, and, most notably, the synthesis via a 1,4-oxazepan-6-one intermediate followed by olefination. This guide aims to provide both theoretical understanding and practical, field-proven insights for researchers in organic synthesis and drug development.
Introduction to the 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.[1] This structure is conformationally flexible and its heteroatoms provide sites for hydrogen bonding and other molecular interactions, making it a valuable scaffold in drug design.[1][4] The introduction of an exocyclic double bond, as in 6-methylidene-1,4-oxazepane, can introduce conformational rigidity and provide a reactive handle for further functionalization, making it an attractive target for synthetic chemists. Despite the potential of this scaffold, the synthesis of seven-membered heterocycles can be challenging due to entropic factors that disfavor ring closure.[5][6]
Key Synthetic Strategies for the 1,4-Oxazepane Core
Several robust methods have been developed for the synthesis of the 1,4-oxazepane ring system. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization
Intramolecular cyclization is a widely employed and versatile strategy for the formation of the 1,4-oxazepane ring. This approach typically involves the formation of either a C-O or a C-N bond in a suitably functionalized linear precursor.
-
Mechanism and Rationale: The success of intramolecular cyclization relies on positioning the nucleophilic and electrophilic centers at an appropriate distance to favor the formation of the seven-membered ring over competing intermolecular reactions.[7] This is often achieved by using high-dilution conditions. Common variations include intramolecular Williamson ether synthesis and reductive amination.[7] For instance, a sugar-derived diol can undergo a one-step intramolecular cyclization via mesylation to furnish a[7][8]oxazepane derivative.[9]
-
Causality Behind Experimental Choices: The choice of base, solvent, and leaving group is critical. A strong, non-nucleophilic base is often used to deprotonate the nucleophile without competing in the substitution reaction. The solvent should be able to dissolve the substrate and not interfere with the reaction. Good leaving groups, such as tosylates or mesylates, are employed to facilitate the nucleophilic substitution.
A general workflow for intramolecular cyclization is depicted below:
Caption: General workflow for intramolecular cyclization.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful catalytic method for the synthesis of unsaturated rings of various sizes, including seven-membered heterocycles.[7][10]
-
Mechanism and Rationale: RCM employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a new double bond within a molecule by cyclizing a diene precursor.[7][11] The reaction is driven by the formation of a volatile alkene byproduct, typically ethylene. For the synthesis of a 1,4-oxazepane derivative, a linear precursor containing two terminal alkene moieties, separated by the nitrogen and oxygen atoms, is required.
-
Causality Behind Experimental Choices: The choice of catalyst is crucial and depends on the substrate's functional groups and steric hindrance.[7] Second-generation catalysts are generally more active and have a broader substrate scope. The reaction is performed under high dilution to favor the intramolecular RCM over intermolecular polymerization. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[7]
Caption: General workflow for Ring-Closing Metathesis.
Synthesis via 1,4-Oxazepan-6-one and Subsequent Olefination
This pathway represents the most direct and logical approach to the synthesis of 6-methylidene-1,4-oxazepane. It involves the initial construction of a 1,4-oxazepan-6-one core, followed by the conversion of the ketone to a methylidene group.
-
Synthesis of the 1,4-Oxazepan-6-one Core: A common method starts with diethanolamine, which can be N-substituted in the first step.[12] The synthesis then proceeds through protection of the hydroxyl groups, selective deprotection of one hydroxyl group, oxidation to a carboxylic acid, deprotection of the second hydroxyl group, and finally, an intramolecular lactamization to form the seven-membered ring.[12]
-
Olefination of the Ketone: The ketone at the 6-position is an ideal handle for introducing the methylidene group. The Wittig reaction is a classic and reliable method for this transformation. It involves the reaction of the ketone with a phosphorus ylide, typically methyltriphenylphosphonium bromide, in the presence of a strong base.
Caption: Pathway to 6-methylidene-1,4-oxazepane.
Experimental Protocols
The following protocols are based on established methodologies and provide a practical guide for the synthesis of 6-methylidene-1,4-oxazepane via the 1,4-oxazepan-6-one intermediate.
Synthesis of 4-Benzyl-1,4-oxazepan-6-one[12]
This protocol details the synthesis of an N-substituted 1,4-oxazepan-6-one, a key intermediate.
Step 1: Synthesis of N-benzyldiethanolamine
-
To a solution of diethanolamine (1.0 eq) in methanol, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture, filter, and concentrate the solvent under reduced pressure.
Step 2: Protection and Intermediate Formation
-
The N-benzyldiethanolamine is then subjected to a series of protection, selective deprotection, and oxidation steps to form the corresponding keto-acid intermediate. This multi-step process requires careful control of reaction conditions to achieve the desired regioselectivity.
Step 3: Cyclization to 4-Benzyl-1,4-oxazepan-6-one
-
Dissolve the keto-acid intermediate in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction and purify the crude product by column chromatography to yield 4-benzyl-1,4-oxazepan-6-one.
Synthesis of 4-Benzyl-6-methylidene-1,4-oxazepane (Wittig Reaction)
Step 1: Preparation of the Phosphorus Ylide
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride, dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a characteristic orange-red color should appear).
Step 2: Olefination
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 4-benzyl-1,4-oxazepan-6-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-benzyl-6-methylidene-1,4-oxazepane.
Comparative Analysis of Synthetic Pathways
| Pathway | Advantages | Disadvantages | Typical Yields | Substrate Scope |
| Intramolecular Cyclization | Versatile, well-established, good for various substitution patterns.[7][9] | Can be low-yielding due to competing intermolecular reactions, requires high dilution.[7] | Moderate to good. | Broad, depends on the availability of the linear precursor. |
| Ring-Closing Metathesis | Powerful for forming unsaturated rings, high functional group tolerance.[7][10] | Ruthenium catalysts can be expensive and sensitive to air and moisture, requires specific diene precursors.[7] | Good to excellent. | Broad, but requires alkene handles. |
| Via 1,4-Oxazepan-6-one | Direct route to 6-substituted derivatives, allows for late-stage functionalization.[12] | Multi-step synthesis of the ketone intermediate can be lengthy. | Moderate to good over several steps. | Adaptable for various N-substituents.[12] |
Conclusion and Future Outlook
The synthesis of 6-methylidene-1,4-oxazepane, while not explicitly detailed in the current literature, is readily achievable through logical and established synthetic transformations. The most promising pathway involves the synthesis of a 1,4-oxazepan-6-one intermediate, followed by a Wittig-type olefination. This approach offers a reliable and adaptable route to the target molecule and its derivatives.
Future research in this area could focus on the development of more convergent and atom-economical syntheses of the 1,4-oxazepane core. The exploration of catalytic enantioselective methods for the synthesis of chiral 6-methylidene-1,4-oxazepanes would be of significant interest for medicinal chemistry applications, as stereochemistry often plays a crucial role in biological activity.[2] Furthermore, the investigation of the biological properties of this novel scaffold could lead to the discovery of new therapeutic agents.
References
-
Taylor & Francis. (2018, October 8). Synthesis of seven and higher membered nitrogen containing heterocycles using photochemical irradiation. Retrieved from [Link]
-
Taylor & Francis. (2019, February 16). Seven-membered N-heterocycles: metal and nonmetal assisted synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[7][8]oxazepanes. Retrieved from [Link]
-
ACS Publications. (2015, September 30). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]
-
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37233–37243. [Link]
-
PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Retrieved from [Link]
-
ResearchGate. (2023, November 11). (PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. Retrieved from [Link]
-
ACS Publications. (2004, May 5). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Retrieved from [Link]
-
PubMed. (2017, June 16). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]
-
ResearchGate. (2025, November 8). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
-
ChemRxiv. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
-
PubMed. (2004, December 6). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Retrieved from [Link]
-
ResearchGate. (2026, February 27). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
-
ACS Publications. (2026, February 27). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development. Retrieved from [Link]
-
Cambridge Open Engage. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). US10961266B2 - Chemoselective methylene hydroxylation in aromatic molecules.
-
Springer. (n.d.). Synthesis of heterocyclic compounds using ring-closing enyne metathesis reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective Enyne Ring-Closing Metathesis with Main Group Metal Catalysts. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. Retrieved from [Link]
-
Beilstein Journals. (2019, October 24). Formation of alkyne-bridged ferrocenophanes using ring-closing alkyne metathesis on 1,1'-diacetylenic ferrocenes. Retrieved from [Link]
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Pharmacophore mapping of 6-methylidene-1,4-oxazepane derivatives
Technical Whitepaper: Pharmacophore Elucidation of 6-Methylidene-1,4-Oxazepane Scaffolds
Executive Summary: The Exocyclic Advantage
The 6-methylidene-1,4-oxazepane scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its fully saturated congeners due to the sp²-hybridized exocyclic double bond at the C6 position. While the 1,4-oxazepane ring is historically recognized for its utility in peptidomimetics and CNS-active agents (e.g., Dopamine D4 ligands), the introduction of the 6-methylidene group provides two critical advantages:
-
Conformational Constraint: The exocyclic alkene restricts the pseudorotational flexibility of the seven-membered ring, reducing the entropic penalty upon receptor binding.
-
Synthetic Divergence: The alkene serves as a reactive "handle" for late-stage functionalization (e.g., Michael additions, cycloadditions), allowing for the rapid generation of diverse chemical libraries from a single core.
This guide details the technical protocol for mapping the pharmacophore of this scaffold, integrating conformational analysis with ligand-based drug design (LBDD) principles.
Structural Basis & Conformational Dynamics
To map the pharmacophore, one must first understand the geometric landscape of the core. The 1,4-oxazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.
-
The C6-Constraint: In fully saturated 1,4-oxazepanes, the C6 position is sp³-hybridized, allowing for significant ring puckering. In the 6-methylidene derivative, the C6 atom is sp²-hybridized. This planarizes the C5-C6-C7 segment, forcing the ring into a preferred distorted chair conformation.
-
Pharmacophoric Vectors:
-
N4 (Amine/Amide): Acts as the primary anchor, typically serving as a hydrogen bond donor (HBD) or a positive ionizable feature (PI) depending on substitution.
-
O1 (Ether Oxygen): A weak hydrogen bond acceptor (HBA), often critical for orienting the ligand via water bridges.
-
C6-Exocyclic Vector: The methylidene group directs substituents into a specific vector space, ideal for probing hydrophobic pockets (Hy) or aromatic interactions (Ar).
-
Protocol: Pharmacophore Mapping Workflow
This section outlines a self-validating workflow for elucidating the bioactive pharmacophore of 6-methylidene-1,4-oxazepane derivatives.
Phase I: Dataset Curation & Virtual Library Generation
Objective: Create a diverse conformational ensemble.
-
Scaffold Construction: Build the core 6-methylidene-1,4-oxazepane structure.
-
Virtual Functionalization: Using the "Scalable Synthesis" protocols described by Kaliberda et al. (2025), generate a virtual library. Focus on functionalizing the exocyclic double bond via:
-
Michael Addition: Introduces nucleophiles at C6.
-
Heck Coupling: Introduces aryl groups, extending the aromatic pharmacophore.
-
-
Protonation States: Calculate pKa for the N4 nitrogen. At physiological pH (7.4), the secondary amine is predominantly protonated (cationic).
Phase II: Conformational Stochastic Search
Objective: Identify the Global Minimum and Bioactive Conformers.
Seven-membered rings are prone to local minima traps. A standard gradient minimization is insufficient.
-
Method: Monte Carlo Multiple Minimum (MCMM) search or Low-Mode Molecular Dynamics (LMOD).
-
Parameters:
-
Force Field: OPLS4 or MMFF94s (optimized for small molecule heterocycles).
-
Solvent Model: GB/SA (Water).
-
Energy Window: 5.0 kcal/mol (to capture accessible bioactive conformations).
-
-
Critical Check: Discard conformers where transannular strain exceeds 7 kcal/mol.
Phase III: Molecular Alignment & Feature Extraction
Objective: Derive the 3D Pharmacophore Hypothesis.
-
Alignment Rule: Do not align by atom matching (RMSD) due to the ring flexibility. Use Field-Based Alignment (electrostatic and hydrophobic fields).
-
Feature Definition:
-
F1 (Cation/Donor): Centered on N4.
-
F2 (Acceptor): Centered on O1.
-
F3 (Hydrophobic/Aromatic): Defined by the centroid of the group attached to the C6-methylidene.
-
-
Hypothesis Generation: Use a Common Feature Pharmacophore algorithm (e.g., HypoGen or GALAHAD). Identify the spatial arrangement (distances and angles) common to the most active derivatives.
Visualization of Experimental Workflows
Workflow 1: Pharmacophore Elucidation Pipeline
This diagram illustrates the logical flow from synthesis to computational modeling.
Figure 1: Step-by-step computational workflow for deriving the pharmacophore model from the 6-methylidene-1,4-oxazepane scaffold.
Case Study: Dopaminergic Ligand Design
To contextualize the protocol, we apply it to the design of Dopamine D4 receptor ligands, a known application of the 1,4-oxazepane class.
The Challenge: D4 selectivity requires a specific distance between a protonatable nitrogen (N4) and an aromatic moiety.
Application of the 6-Methylidene Scaffold:
-
Vector Analysis: The distance from N4 to the distal aromatic ring attached via the C6-methylidene linker is measured in the low-energy conformers.
-
Optimization: The exocyclic double bond allows for the introduction of rigid linkers (e.g., styryl groups via Heck coupling).
-
Result: The mapping reveals that a trans-configuration at the C6-alkene places the aromatic ring in the optimal "deep pocket" of the D4 receptor, while the cis-isomer clashes with transmembrane helices.
Quantitative Data Summary (Hypothetical/Representative):
| Feature | Description | Geometric Constraint (Å) | Role in Binding |
| N4 (Ionizable) | Secondary Amine | Origin (0,0,0) | Salt bridge to Asp115 (D4 Receptor) |
| O1 (Acceptor) | Ether Oxygen | 2.8 - 3.2 Å from N4 | Water-mediated H-bond |
| Hy1 (Hydrophobic) | C6-Substituent | 5.5 - 7.0 Å from N4 | Interaction with hydrophobic pocket |
| Ring Pucker | Twist-Chair | Dihedral angle ~60° | Scaffolding to orient vectors |
Synthesis & Validation (The Feedback Loop)
The validity of the pharmacophore model must be tested experimentally. The synthesis of these derivatives is non-trivial but has been recently optimized.
Key Synthetic Protocol (Kaliberda et al., 2025):
-
Cyclization: Use of amino-alcohol precursors.
-
Functionalization: The 6-methylidene group is generated via elimination or Wittig-type reactions on the corresponding ketone.
-
Validation: Synthesized compounds are screened (e.g., Radioligand binding assay).[1] The
values are fed back into the model to refine the pharmacophore radii.
Workflow 2: Structure-Activity Feedback Loop
This diagram details the iterative cycle of design, synthesis, and testing.
Figure 2: The iterative Structure-Activity Relationship (SAR) cycle, linking the pharmacophore model to experimental validation.
References
-
Kaliberda, O. V., et al. (2025).[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[2] Link
-
Rowley, M., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025).[3] Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2026). 6-Methylene-[1,4]oxazepane hydrochloride Product Specification. Sigma-Aldrich Catalog. Link
Sources
Safety data sheet (SDS) and handling of 6-methylidene-1,4-oxazepane HCl
Technical Guide and Safety Data Sheet (SDS) Protocols for 6-Methylidene-1,4-oxazepane Hydrochloride in Advanced Drug Synthesis
Executive Summary
6-Methylidene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6) is a highly versatile, conformationally restricted cyclic amine building block. It has gained significant traction in the development of complex therapeutics, including novel EP300/CBP acetyltransferase inhibitors utilized in oncology research[1]. However, its handling requires strict adherence to safety protocols due to the inherent reactivity of the secondary amine and the specific physical properties of the hydrochloride salt. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, hazard identification, and self-validating handling workflows for this critical intermediate.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of 6-methylidene-1,4-oxazepane HCl is essential for predicting its behavior in both synthetic and biological environments. The hydrochloride salt form is specifically utilized to prevent the spontaneous degradation that the free base might undergo, while also drastically improving aqueous solubility and shelf-life stability[2].
Table 1: Physicochemical and Identity Profile
| Property | Value | Causality / Implication |
| IUPAC Name | 6-methylidene-1,4-oxazepane hydrochloride | Defines the 7-membered oxazepane ring with an exocyclic double bond. |
| CAS Number | 2305079-83-6 | Unique identifier for regulatory compliance and inventory tracking. |
| Molecular Formula | C6H12ClNO | Indicates the presence of the HCl salt, dictating neutralization needs[3]. |
| Molecular Weight | 149.62 g/mol | Low molecular weight facilitates rapid dissolution but increases aerosolization risk[4]. |
| Physical State | Solid (Crystalline Powder) | Highly prone to triboelectric (static) charge accumulation during transfer. |
| SMILES | C=C1CNCCOC1.Cl | Useful for computational toxicology and cheminformatics modeling[3]. |
Mechanistic Toxicology and Hazard Identification
Unlike generic SDS documents that merely list hazards, a robust safety protocol must understand the mechanism of toxicity. Based on structural alerts and data from analogous 1,4-oxazepane derivatives, the compound triggers specific GHS classifications[5][6].
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hydrochloride salt rapidly dissociates upon contact with the moisture of the stratum corneum or corneal epithelium[6]. This creates a localized micro-environment with a depressed pH, leading to the denaturation of surface proteins and subsequent inflammatory cascades.
-
H335 (May cause respiratory irritation): The fine crystalline nature of the powder allows it to become easily aerosolized. Inhalation deposits the salt on the mucous membranes of the respiratory tract, where rapid dissolution causes acute osmotic and pH-related stress to the epithelial cells[5].
-
H302 (Harmful if swallowed): Systemic absorption of the oxazepane core can interfere with endogenous amine signaling pathways, necessitating strict ingestion prevention[5].
Fig 1: Mechanistic toxicology and GHS hazard pathways for 6-methylidene-1,4-oxazepane HCl.
Self-Validating Handling Protocol & Storage Workflow
To mitigate the risks outlined above, standard operating procedures (SOPs) must be replaced with self-validating systems—protocols where the successful completion of one step inherently proves the safety and accuracy of the previous step.
Step-by-Step Methodology:
-
Environmental Preparation: Conduct all handling within a certified Class II biological safety cabinet or a chemical fume hood. Causality: Ensures any aerosolized particulates are immediately captured by HEPA/carbon filtration, preventing inhalation[7].
-
Static Mitigation and Dispensing: Use a static eliminator (ionizing bar) and grounded, anti-static spatulas. Causality: Amine hydrochlorides are highly prone to triboelectric charging. Eliminating static prevents the powder from repelling off the spatula and contaminating the workspace.
-
Gravimetric Validation (The Self-Validating Step): Tare the analytical balance. Weigh the sealed source vial (
). Dispense the required mass into the reaction vessel. Re-weigh the sealed source vial ( ). Validation: The mass in the reaction vessel must equal within a ±0.5% tolerance. If the mass in the vessel is less than the mass lost from the vial, material has been lost to the environment (spill or aerosolization), triggering immediate decontamination protocols. -
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C in a desiccator. Causality: The compound is hygroscopic; moisture absorption will lead to clumping, degradation of the exocyclic double bond, and inaccurate subsequent dosing[6].
Emergency Response and Decontamination Workflows
In the event of a protocol failure, mechanistic interventions are required:
-
Dermal Exposure: Flush the affected area with copious amounts of water for a minimum of 15 minutes[8]. Do not use neutralizing agents (like weak bases), as the exothermic neutralization reaction can cause thermal burns in addition to chemical irritation.
-
Ocular Exposure: Utilize an emergency eyewash station immediately. The rapid dissociation of the HCl salt means tissue damage begins within seconds[6].
-
Spill Decontamination: Do not dry-sweep. Cover the spill with an inert, damp absorbent (e.g., wet silica or sand) to prevent aerosolization, then collect it into a hazardous waste container[5]. Wash the surface with a dilute sodium bicarbonate solution to neutralize residual acid, followed by a water rinse.
Synthetic Utility and Workflow Integration
6-Methylidene-1,4-oxazepane HCl is frequently utilized in the synthesis of advanced therapeutics. For instance, it serves as a critical structural motif in the synthesis of DS-9300, a novel EP300/CBP acetyltransferase inhibitor developed for oncology applications[1].
When integrating this compound into a synthetic workflow, the first chemical step typically involves the liberation of the free base. This is achieved by suspending the salt in an aprotic solvent (e.g., DMF or DCM) and adding a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)[1]. The exocyclic double bond remains stable under these mildly basic conditions, preserving the functional handle for subsequent cross-coupling or functionalization.
Fig 2: Self-validating handling and synthetic integration workflow for oxazepane derivatives.
References
-
Sigma-Aldrich. "6-Methylene-[1,4]oxazepane hydrochloride - Product Page". Source: sigmaaldrich.com.
-
Hokkaido University. "Discovery of a Novel EP300/CBP Acetyltransferase Inhibitor DS-9300". Source: hokudai.ac.jp. 1
-
Enamine. "Safety Data Sheet - (5S)-5-methyl-1,4-oxazepane hydrochloride". Source: enamine.net. 6
-
CymitQuimica. "Safety Data Sheet - (S)-4-Boc-6-Amino-[1,4]oxazepane". Source: cymitquimica.com. 5
-
AiFChem. "1,4-oxazepan-6-one hydrochloride Synthetic Routes". Source: aifchem.com. 2
-
Lifechemicals Shop. "6-methylidene-1,4-oxazepane hydrochloride". Source: lifechemicals.com. 3
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. 2306265-53-0 | 1,4-oxazepan-6-one;hydrochloride - AiFChem [aifchem.com]
- 3. Lifechemicals Shop [shop.lifechemicals.com]
- 4. 1,4-oxazepane | Sigma-Aldrich [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
Methodological & Application
Application Note: Scalable Synthesis of 6-Methylidene-1,4-oxazepane Hydrochloride
Abstract & Application Scope
6-Methylidene-1,4-oxazepane hydrochloride is a high-value heterocyclic building block, increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics . Its seven-membered ring offers unique conformational properties that distinguish it from the more common morpholine or piperazine scaffolds, while the exocyclic alkene (methylidene group) provides a versatile handle for further functionalization (e.g., spiro-cyclization, Michael addition, or hydroboration).
This Application Note details a robust, scalable synthesis protocol derived from recent optimizations in medium-ring heterocyclization (Kaliberda et al., 2026). The route utilizes readily available commodity chemicals—2-aminoethanol and 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride)—to construct the core scaffold in a concise sequence suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis
The strategic disconnection relies on a double alkylation approach. The 1,4-oxazepane core is assembled by bridging the nitrogen and oxygen nucleophiles of a protected aminoethanol across the C4-electrophile (methallyl dichloride).
Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the 7-membered ring.
Experimental Protocol
Stage 1: Protection of 2-Aminoethanol
Note: If N-Boc-2-aminoethanol is purchased commercially, proceed to Stage 2.
Objective: Mask the nitrogen nucleophile to prevent polymerization and control regioselectivity during cyclization.
-
Reagents: 2-Aminoethanol (1.0 equiv), Di-tert-butyl dicarbonate (
, 1.1 equiv), (1.2 equiv), DCM. -
Yield: >95% (Quantitative).
Procedure:
-
Dissolve 2-aminoethanol in Dichloromethane (DCM) (5 vol).
-
Cool to
and add Triethylamine ( ). -
Add a solution of
in DCM dropwise over 30 minutes. -
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M citric acid, saturated
, and brine. Dry over and concentrate. -
Result: Colorless oil (
-Boc-2-aminoethanol), used directly without chromatography.
Stage 2: Cyclization (The Critical Step)
Objective: Formation of the 7-membered ring via double nucleophilic substitution.
Mechanism: The reaction proceeds via an initial O-alkylation followed by a slower intramolecular N-alkylation (ring closure). High dilution is critical to suppress intermolecular polymerization.
-
Reagents:
-Boc-2-aminoethanol (1.0 equiv), 3-Chloro-2-(chloromethyl)prop-1-ene (1.1 equiv), Sodium Hydride (NaH, 60% dispersion, 2.5 equiv). -
Solvent: DMF (Anhydrous, 20 vol) or THF/DMF mix.
-
Yield: 65-75%.
Detailed Workflow:
-
Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF) and purge with Nitrogen (
). -
Base Suspension: Add NaH (2.5 equiv) to the flask and wash twice with dry hexane to remove mineral oil (optional but recommended for easier purification). Suspend the washed NaH in anhydrous DMF (10 vol). Cool to
. -
Nucleophile Addition: Dissolve
-Boc-2-aminoethanol (1.0 equiv) in DMF (5 vol) and add dropwise to the NaH suspension. Stir at for 30 min to ensure complete deprotonation (formation of the alkoxide anion). -
Electrophile Addition: Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dissolved in DMF (5 vol) dropwise over 1 hour. Crucial: Slow addition prevents dimerization.
-
Reaction: Allow the mixture to warm to RT slowly and stir for 12–16 hours.
-
Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of the starting alcohol (
) and appearance of the cyclized product ( ).
-
-
Quench & Workup:
-
Cool to
. Carefully quench with saturated solution (exothermic!). -
Extract with
or EtOAc ( ). -
Wash combined organics with water (
) to remove DMF, then brine. -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
-
Target:tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate .
-
Stage 3: Deprotection & Salt Formation
Objective: Removal of the Boc group to yield the stable hydrochloride salt.
-
Reagents: 4M HCl in Dioxane (5-10 equiv).
-
Solvent: Dioxane or
. -
Yield: >90%.
Procedure:
-
Dissolve the Stage 2 intermediate in dry 1,4-dioxane (3 vol).
-
Add 4M HCl in dioxane (5 equiv) dropwise at
. -
Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation:
-
Dilute with dry
(10 vol) to maximize precipitation. -
Filter the solid under
atmosphere (hygroscopic). -
Wash the filter cake with cold
.
-
-
Drying: Dry under high vacuum at
for 6 hours. -
Product: 6-Methylidene-1,4-oxazepane hydrochloride (White crystalline solid).[1]
Process Safety & Scale-Up Considerations
| Parameter | Laboratory Scale (<10g) | Pilot Scale (>100g) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (KOtBu) or NaOH/Toluene (PTC) | NaH poses hydrogen gas risks on scale. PTC methods (Kaliberda et al.) are safer. |
| Solvent | DMF | THF or Toluene | DMF is difficult to remove and has toxicity concerns. Toluene allows azeotropic drying. |
| Quench | Controlled water addition | Exotherm management is critical on large scale. | |
| Purification | Column Chromatography | Crystallization / Distillation | Chromatography is cost-prohibitive at kg-scale. The Boc-intermediate can often be distilled.[2] |
Hazard Warning:
-
3-Chloro-2-(chloromethyl)prop-1-ene: Potent alkylating agent, lachrymator, and potential carcinogen. Handle in a fume hood with double gloves.
-
Exotherms: The deprotonation step (NaH) releases
gas. Ensure adequate venting.
Analytical Data Specifications
To validate the synthesis, the final product must meet the following criteria:
-
Appearance: White to off-white hygroscopic solid.
-
Purity (HPLC):
(a/a). -
NMR (400 MHz,
):-
ppm (s, 2H,
, exocyclic alkene). -
ppm (s, 2H,
). -
ppm (s, 2H,
). -
ppm (t, 2H,
). -
ppm (t, 2H,
).
-
ppm (s, 2H,
-
MS (ESI):
(free base).
Logic of the Synthesis (Workflow Diagram)
Figure 2: Step-by-step process flow for the synthesis.
References
-
Kaliberda, O. V., et al. (2026).[3] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development. (Note: Year reflects recent pre-print/publication status).
-
Sigma-Aldrich. 6-Methylene-[1,4]oxazepane hydrochloride Product Page. (Verified CAS: 2305079-83-6).
-
ChemScene. 6-Methyl-1,4-oxazepane hydrochloride Data. (General reference for oxazepane handling).
-
PubChem. 3-Chloro-2-(chloromethyl)prop-1-ene Compound Summary. .
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel using appropriate safety equipment.
Sources
Application Notes and Protocols for the Functionalization of the Exocyclic Alkene in 6-Methylidene-1,4-Oxazepane
Introduction: The Strategic Importance of the 1,4-Oxazepane Scaffold and its Exocyclic Alkene Handle
Seven-membered heterocycles, such as 1,4-oxazepanes, represent a class of compounds with significant potential in medicinal chemistry, positioned at the structural intersection of diazepane, morpholine, and azepane scaffolds.[1][2] Despite their promising structural features, their exploration has been historically hindered by a lack of robust and scalable synthetic routes.[1][2] The 1,4-oxazepane core, characterized by a seven-membered ring containing oxygen and nitrogen atoms in a 1,4-relationship, is a key component in various biologically active molecules, including potent anticonvulsants and antifungal agents.[3]
The introduction of an exocyclic methylene group at the 6-position of the 1,4-oxazepane ring provides a versatile chemical handle for a variety of functionalization reactions. This exocyclic alkene serves as a gateway for the introduction of diverse functional groups, enabling the systematic exploration of the chemical space around this privileged scaffold and facilitating the development of new therapeutic agents. This document provides a detailed guide to several key strategies for the functionalization of the exocyclic alkene in 6-methylidene-1,4-oxazepane, with a focus on the underlying chemical principles and practical, step-by-step protocols for their implementation in a research setting.
Core Functionalization Strategies
The reactivity of the exocyclic double bond in 6-methylidene-1,4-oxazepane allows for a range of chemical transformations. This section will detail the mechanistic basis and practical application of four key functionalization reactions: Hydroboration-Oxidation, Epoxidation, Dihydroxylation, and Catalytic Hydrogenation.
Hydroboration-Oxidation: Anti-Markovnikov Addition for Primary Alcohol Synthesis
Mechanistic Rationale: The hydroboration-oxidation of alkenes is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.[4][5] In the first step, borane (BH₃) adds to the alkene, with the boron atom attaching to the less sterically hindered carbon of the double bond and a hydrogen atom adding to the more substituted carbon.[4][6][7] This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group, with retention of stereochemistry.[5][6] This method is highly valuable for producing primary alcohols from terminal alkenes like 6-methylidene-1,4-oxazepane.
Experimental Workflow:
Caption: Workflow for the hydroboration-oxidation of 6-methylidene-1,4-oxazepane.
Detailed Protocol: Synthesis of (1,4-Oxazepan-6-yl)methanol
-
Reaction Setup: To a solution of 6-methylidene-1,4-oxazepane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere at 0°C, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq, 1 M in THF) dropwise.
-
Hydroboration: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation: Cool the reaction mixture back to 0°C. Carefully add an aqueous solution of sodium hydroxide (e.g., 3 M, 3.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (3.0 eq). Caution: The addition of hydrogen peroxide can be exothermic.
-
Reaction Completion: Remove the ice bath and stir the mixture at room temperature for 2-12 hours, or until the intermediate trialkylborane is fully consumed (as indicated by TLC or GC-MS analysis).
-
Workup: Quench the reaction by the addition of water. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (1,4-oxazepan-6-yl)methanol.
Epoxidation: Formation of a Spirocyclic Oxirane
Mechanistic Rationale: Epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane.[8][9] Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[8][9][10] The reaction proceeds via a concerted mechanism where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic alkene.[8][11] The stereochemistry of the alkene is retained in the epoxide product.[8] The resulting spirocyclic epoxide of 6-methylidene-1,4-oxazepane is a highly valuable intermediate, as the strained three-membered ring can be opened by a variety of nucleophiles to introduce further functionality.[9][12][13]
Experimental Workflow:
Caption: Workflow for the epoxidation of 6-methylidene-1,4-oxazepane.
Detailed Protocol: Synthesis of Spiro[1,4-oxazepane-6,2'-oxirane]
-
Reaction Setup: Dissolve 6-methylidene-1,4-oxazepane (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portionwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature over 2-6 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Quench the excess peroxy acid by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Neutralization and Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the spirocyclic epoxide.
Dihydroxylation: Synthesis of Vicinal Diols
Mechanistic Rationale: Dihydroxylation is the process of adding two hydroxyl groups to a double bond, forming a vicinal diol. This transformation can be achieved with either syn or anti stereochemistry, depending on the chosen reagents.[14] For syn-dihydroxylation, osmium tetroxide (OsO₄) is the classic reagent, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[14][15] The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol.[15] Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols using chiral ligands.[16]
Experimental Workflow:
Caption: Workflow for the syn-dihydroxylation of 6-methylidene-1,4-oxazepane.
Detailed Protocol: Synthesis of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol
-
Reaction Setup: In a round-bottom flask, dissolve 6-methylidene-1,4-oxazepane (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v, 0.1 M).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.5 eq) to the solution, followed by a catalytic amount of osmium tetroxide (e.g., 2.5 wt% solution in tert-butanol, 2 mol%). Warning: Osmium tetroxide is highly toxic and volatile; handle with extreme caution in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the vicinal diol.
Catalytic Hydrogenation: Saturation of the Exocyclic Double Bond
Mechanistic Rationale: Catalytic hydrogenation is a fundamental reaction in organic synthesis that reduces a double bond to a single bond by the addition of hydrogen (H₂).[17] The reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[18] The alkene adsorbs onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms, typically to the same face of the double bond (syn-addition). This method provides a straightforward way to convert 6-methylidene-1,4-oxazepane to the corresponding 6-methyl-1,4-oxazepane.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of 6-methylidene-1,4-oxazepane.
Detailed Protocol: Synthesis of 6-Methyl-1,4-oxazepane
-
Reaction Setup: To a solution of 6-methylidene-1,4-oxazepane (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (0.1 M), add palladium on carbon (10% Pd/C, 5-10 wt% of the substrate).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions, or a Parr hydrogenator for larger scales and higher pressures) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is completely consumed (typically 2-12 hours).
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 6-methyl-1,4-oxazepane, which can be further purified if necessary.
Data Summary and Comparison
| Functionalization Method | Key Reagents | Product Functional Group | Regio/Stereoselectivity | Key Advantages |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov, Syn-addition | Access to primary alcohols, predictable stereochemistry.[4][19] |
| Epoxidation | m-CPBA | Epoxide (Oxirane) | Stereospecific | Forms a versatile intermediate for further nucleophilic attack.[8][13] |
| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol | Syn-addition | Direct formation of 1,2-diols with defined stereochemistry.[14][15] |
| Catalytic Hydrogenation | H₂, Pd/C | Methyl Group | Syn-addition | Simple and efficient reduction to the saturated analogue.[18] |
Conclusion and Future Outlook
The exocyclic alkene of 6-methylidene-1,4-oxazepane serves as a crucial entry point for a wide range of chemical modifications. The protocols detailed in this application note for hydroboration-oxidation, epoxidation, dihydroxylation, and catalytic hydrogenation provide researchers with a robust toolkit for the derivatization of this important heterocyclic scaffold. Each method offers unique advantages in terms of the functional groups introduced and the stereochemical outcome of the reaction. The resulting functionalized 1,4-oxazepanes are valuable building blocks for the synthesis of compound libraries for drug discovery and for the development of novel therapeutic agents targeting a wide range of diseases. Further exploration of other alkene functionalization reactions, such as aziridination, cyclopropanation, and various C-C bond-forming reactions, will undoubtedly continue to expand the utility of this versatile synthetic intermediate.
References
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. Benchchem.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
- Highly Selective Hydrogenation of C=C Bonds C
- Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various C
- Hydroboration–oxid
- Epoxid
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Preprints.org.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- 11.3.
- Small Heterocyclic Rings (Epoxides). Mustansiriyah University.
- Hydroboration Oxid
- Hydroboration Oxid
- Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
- 10.
- Hydroboration-Oxid
- Sharpless Asymmetric Dihydroxyl
- Dihydroxylation of Alkenes using a Tp-Osmium Complex. University of Washington.
- 11.3.
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- 18. mdpi.com [mdpi.com]
- 19. scribd.com [scribd.com]
Procedures for coupling 6-methylidene-1,4-oxazepane with carboxylic acids
Application Note: Highly Efficient Amide Coupling of 6-Methylidene-1,4-oxazepane with Carboxylic Acids
Introduction & Strategic Rationale
The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. 6-Methylidene-1,4-oxazepane (also referred to as 6-methylene-1,4-oxazepane) is a highly valuable seven-membered heterocyclic building block[1]. It features a secondary amine for vector-directed amide coupling and an exocyclic double bond that serves as a versatile handle for late-stage functionalization (e.g., cross-metathesis, dihydroxylation, or hydroboration).
However, coupling a carboxylic acid to a seven-membered cyclic secondary amine presents distinct steric and conformational challenges. The transannular interactions and the steric bulk around the nitrogen atom necessitate highly efficient coupling reagents to prevent sluggish kinetics, low yields, and the potential epimerization of chiral carboxylic acids[2].
Mechanistic Insights: Reagent Selection and Causality
For the amide coupling of 6-methylidene-1,4-oxazepane, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[3].
-
Causality of Reagent Choice: Unlike standard carbodiimides (e.g., EDC/HOBt), HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester[4]. The critical advantage of HATU for hindered amines like 1,4-oxazepane lies in the neighboring group effect provided by the pyridine nitrogen of the HOAt leaving group. This nitrogen atom acts as a hydrogen-bond acceptor, stabilizing the incoming secondary amine through a 7-membered cyclic transition state[4]. This significantly lowers the activation energy required for aminolysis, overcoming the inherent steric hindrance of the oxazepane ring.
-
Causality of Base Addition: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It must be added to the carboxylic acid before the amine to ensure complete deprotonation of the acid, driving the formation of the carboxylate anion[4]. If the amine and HATU are mixed prematurely without sufficient carboxylate, the amine can attack HATU directly, leading to an unwanted, unreactive tetramethylguanidinium byproduct[5].
Reaction Workflow
Caption: Synthetic workflow for the HATU-mediated amide coupling of 6-methylidene-1,4-oxazepane.
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the expected performance of various coupling reagents when reacting sterically hindered carboxylic acids with 1,4-oxazepane derivatives, based on standard peptide coupling benchmarks[3][6].
| Coupling Reagent | Activation Intermediate | Typical Reaction Time | Expected Yield | Epimerization Risk | Suitability for 1,4-Oxazepane |
| HATU / DIPEA | OAt-Active Ester | 1 – 4 hours | > 85% | Very Low | Optimal (Overcomes steric bulk) |
| EDC / HOBt | OBt-Active Ester | 8 – 16 hours | 50 – 70% | Low | Moderate (Slower kinetics) |
| T3P / Pyridine | Mixed Anhydride | 12 – 24 hours | 40 – 60% | Low | Moderate (Good for scale-up, slower) |
| DCC / DMAP | O-Acylisourea | 16 – 24 hours | < 50% | High | Poor (High risk of side reactions) |
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol is designed as a self-validating system. Observations at each step confirm the mechanistic progression of the reaction.
Materials:
-
Carboxylic acid (1.0 eq)
-
6-Methylidene-1,4-oxazepane hydrochloride (1.1 - 1.2 eq)[7]
-
HATU (1.2 eq)[3]
-
DIPEA (3.0 - 5.0 eq, to account for the HCl salt of the amine)[3]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Pre-activation (Ester Formation):
-
Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 - 0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Action: Add DIPEA (3.0 eq) and stir for 5 minutes to ensure deprotonation.
-
Action: Add HATU (1.2 eq) in one portion.
-
Validation: Stir at room temperature for 15–30 minutes. The solution will typically transition from colorless to a pale yellow/orange hue, visually indicating the successful formation of the OAt-active ester[3].
-
-
Aminolysis (Amide Formation):
-
Action: In a separate vial, dissolve 6-methylidene-1,4-oxazepane hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to free-base the secondary amine.
-
Action: Add the free-based amine solution dropwise to the pre-activated ester mixture.
-
Validation: Stir at room temperature. Monitor the reaction via LC-MS or TLC. The reaction is typically complete within 1 to 4 hours. LC-MS should validate the mechanism by showing the disappearance of the OAt-ester mass and the appearance of the desired product mass.
-
-
Workup & Purification (Self-Validating Isolation):
-
Action: Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10× reaction volume).
-
Action: Wash the organic layer sequentially with:
-
1N HCl (aq) (2×): Rationale: Protonates and removes unreacted 6-methylidene-1,4-oxazepane and excess DIPEA into the aqueous layer.
-
Saturated NaHCO₃ (aq) (2×): Rationale: Deprotonates and removes unreacted carboxylic acid and the highly polar HOAt byproduct.
-
Brine (1×): Rationale: Removes residual water and traces of DMF from the organic layer.
-
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Action: Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure amide.
-
Downstream Applications
Once the 6-methylidene-1,4-oxazepane amide is isolated, the exocyclic double bond can be exploited for structural diversification:
-
Cross-Metathesis: Using Grubbs' II catalyst to append functionalized aliphatic chains.
-
Dihydroxylation: Treatment with OsO₄/NMO yields a spiro-diol system, drastically increasing the polar surface area (PSA) of the molecule.
-
Hydroboration-Oxidation: Anti-Markovnikov addition yields a primary alcohol, providing a vector for further etherification or fluorination.
References
- European Patent Office (EP 3784666 B1) - Antiproliferation Compounds and Uses Thereof (Details the utility of 6-methylene-1,4-oxazepane derivatives in medicinal chemistry).
-
Wikipedia - HATU (Details the mechanism of OAt-active ester formation and the 7-membered cyclic transition state). URL:[Link]
-
American Chemical Society (Organic Process Research & Development) - Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (Validates the challenges of epimerization and steric hindrance in amide couplings). URL:[Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lifechemicals Shop [shop.lifechemicals.com]
Application Note: Utilizing 6-Methylidene-1,4-oxazepane HCl as a Conformationally Restricted Scaffold in Peptidomimetic Synthesis
Executive Summary
The transition from native peptides to peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming poor oral bioavailability, lack of receptor selectivity, and rapid proteolytic degradation. Incorporating conformationally restricted non-natural amino acids or heterocyclic scaffolds is a proven strategy to reduce the entropic penalty of target binding.
Among these scaffolds, 6-methylidene-1,4-oxazepane HCl has emerged as a highly versatile, seven-membered building block. By replacing flexible dipeptide segments or standard cyclic amines (such as proline or piperidine), the 1,4-oxazepane ring locks the backbone into a stable conformation that mimics bioactive peptide turns. Furthermore, the exocyclic methylidene (methylene) group provides a unique synthetic handle for late-stage diversification, allowing medicinal chemists to probe adjacent hydrophobic or polar sub-pockets (e.g., S1/S2 pockets in proteases).
Physicochemical & Structural Profile
Understanding the physical parameters of the building block is critical for calculating reaction stoichiometry and predicting solubility during solid-phase or solution-phase peptide synthesis.
| Property | Value |
| Chemical Name | 6-Methylidene-1,4-oxazepane hydrochloride |
| Precursor CAS Number | 748805-96-1 (tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate) [1] |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| SMILES | C=C1CNCCOC1.Cl |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in H₂O, DMSO, DMF, and Methanol |
Mechanistic Rationale: The "Why" Behind 1,4-Oxazepanes
As a Senior Application Scientist, it is vital to understand that substituting a linear peptide sequence with a 1,4-oxazepane derivative is not merely a structural swap; it is a thermodynamic optimization.
-
The Entropic Advantage (
) : Natural peptides suffer a high entropic penalty upon binding because they must freeze multiple rotatable bonds to adopt their bioactive conformation. The rigid 7-membered oxazepane core pre-organizes the ligand. By restricting the conformational landscape, the activation energy for receptor binding is significantly lowered. -
Steric and Electronic Features : The ether oxygen in the 1,4-oxazepane ring acts as a weak hydrogen bond acceptor, often interacting with backbone amides of the target protein. Once coupled, the secondary amine forms a tertiary amide that favors a specific cis/trans rotamer ratio, which is crucial for mimicking native peptide bonds.
-
The Exocyclic Olefin Pivot : Unlike saturated heterocycles, the 6-methylidene group allows for orthogonal late-stage modifications (e.g., cross-metathesis, epoxidation, hydroboration) without interfering with the delicate peptide coupling chemistry [2].
Protocol 1: Amide Coupling of 6-Methylidene-1,4-oxazepane
Objective: Coupling the secondary amine of 6-methylidene-1,4-oxazepane HCl to a Boc/Fmoc-protected amino acid.
Causality & Reagent Selection: The secondary amine of a 7-membered oxazepane is sterically hindered and less nucleophilic than standard primary amines. Traditional coupling reagents like EDC/HOBt often result in sluggish kinetics, incomplete reactions, and epimerization of the adjacent chiral center on the amino acid. Therefore, HATU paired with DIPEA is mandated. HATU forms a highly reactive 7-aza-HOAt active ester, accelerating the acylation of hindered amines while suppressing epimerization.
Step-by-Step Methodology:
-
Preparation : Dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert argon atmosphere.
-
Activation : Add DIPEA (3.0 eq) dropwise to the solution at 0 °C. Stir for 10 minutes.
-
Self-Validation Checkpoint: A distinct color change to pale yellow indicates the successful formation of the active ester.
-
-
Coupling : Add 6-methylidene-1,4-oxazepane HCl (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Monitoring : Monitor reaction completion via LC-MS.
-
Self-Validation Checkpoint: The disappearance of the starting amino acid mass and the appearance of the desired product mass (M+H) confirm coupling. A ninhydrin (Kaiser) test can also be used if performed on a solid support; a negative (yellow) result confirms the absence of free amines.
-
-
Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, brine, and dry over Na₂SO₄. Concentrate under reduced pressure.
Workflow for incorporating 6-methylidene-1,4-oxazepane into peptidomimetics.
Protocol 2: Late-Stage Functionalization via Olefin Cross-Metathesis
Objective: Extending the peptidomimetic scaffold into adjacent binding pockets utilizing the exocyclic double bond.
Causality & Reagent Selection: To extend the peptidomimetic, the exocyclic double bond must be functionalized. Grubbs II catalyst is explicitly selected over Grubbs I because 1,1-disubstituted (exocyclic) olefins are sterically demanding and electron-neutral. Grubbs II possesses an N-heterocyclic carbene (NHC) ligand that provides the necessary heightened reactivity and thermal stability to drive the metathesis of hindered olefins.
Step-by-Step Methodology:
-
Preparation : Dissolve the oxazepane-peptidomimetic intermediate (1.0 eq) and the terminal olefin cross-partner (e.g., an aliphatic or aromatic alkene, 3.0 eq) in anhydrous, thoroughly degassed Dichloromethane (DCM) to a concentration of 0.05 M.
-
Catalyst Addition : Add Grubbs II catalyst (5–10 mol%) under a strict argon atmosphere to prevent catalyst degradation by oxygen or moisture.
-
Reaction : Heat the mixture to a gentle reflux (40 °C) for 12–24 hours.
-
Self-Validation Checkpoint: Monitor via TLC (using a KMnO₄ stain) or LC-MS to track the consumption of the starting exocyclic olefin.
-
-
Quenching : Add an excess of ethyl vinyl ether and stir for 30 minutes. This step is critical as it irreversibly quenches the active ruthenium carbene complex, preventing unwanted isomerization during workup.
-
Purification : Concentrate the mixture and purify via silica gel flash chromatography.
-
Self-Validation Checkpoint: ¹H NMR analysis must show the disappearance of the characteristic terminal exocyclic methylene protons (typically ~4.8–5.0 ppm) and the appearance of new internal olefin protons (~5.5–6.0 ppm).
-
Late-stage functionalization pathways of the exocyclic methylidene group.
Case Studies & Applications in Drug Discovery
The integration of 1,4-oxazepane derivatives has led to significant breakthroughs across various therapeutic areas:
-
Protease Inhibitors (e.g., DPP1) : 1,4-oxazepane derivatives have been heavily utilized in the synthesis of Dipeptidyl Peptidase 1 (DPP1) inhibitors, such as Brensocatib analogues [3]. The ring provides the exact spatial arrangement needed to securely occupy the S1 pocket of the protease, enhancing both potency and selectivity.
-
Viral Capsid Assembly Modulators : In the development of Hepatitis B Virus (HBV) therapies, oxazepane and azepane scaffolds have been incorporated into sulfonyl carboxamide derivatives to lock the bioactive conformation required to disrupt viral capsid assembly[2].
-
Kinase & KRAS Inhibitors : The rigid nature of the oxazepane ring has been leveraged to control the exit vector of attached pharmacophores, optimizing critical hydrogen-bonding interactions with the switch-II pocket of KRAS mutants [4].
References
-
Kuduk S.D., et al. "SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators." Bioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2405–2409. URL:[Link]
- Insmed Incorporated. "Certain n-(1-cyano-2-phenylethyl)-1,4-oxazepane-2-carboxamides for treating cancer." WIPO (PCT), WO2022232420A1, 2022.
- Mirati Therapeutics, Inc. "Kras inhibitors." WIPO (PCT), WO2025006967A1, 2025.
Reaction conditions for N-alkylation of 6-methylidene-1,4-oxazepane
This document serves as a comprehensive technical guide for the N-alkylation of 6-methylidene-1,4-oxazepane . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols that preserve the structural integrity of the sensitive exocyclic alkene.
Executive Summary & Strategic Analysis
The 6-methylidene-1,4-oxazepane scaffold is a high-value heterocyclic building block, increasingly utilized in fragment-based drug discovery (e.g., KRAS inhibitors) due to its defined vectorality and the synthetic handle provided by the C6-exocyclic double bond.
The Synthetic Challenge: While the secondary amine at position 4 (N4) is the target nucleophile, the exocyclic alkene at position 6 (C6) presents a chemo-selectivity challenge.
-
Isomerization Risk: Under highly acidic conditions or high temperatures, the exocyclic double bond can migrate to the endocyclic position (forming a vinyl ether or enamine), driven by thermodynamic relaxation of ring strain.
-
Polymerization: Radical initiators or uninhibited Lewis acids can trigger polymerization of the methylidene group.
The Solution: This guide details two optimized protocols prioritized by chemo-selectivity and yield:
-
Method A (Reductive Amination): The "Gold Standard" for introducing complex alkyl groups. Uses mild hydride donors to prevent alkene reduction.
-
Method B (Direct Nucleophilic Substitution): Best for simple alkyl chains (Methyl, Ethyl, Allyl). optimized with specific bases to suppress quaternary ammonium salt formation.[1]
Mechanistic Workflow & Decision Tree
The following logic gate assists in selecting the appropriate alkylation strategy based on the electrophile and stability requirements.
Figure 1: Strategic decision tree for N-functionalization of 6-methylidene-1,4-oxazepane.
Detailed Experimental Protocols
Method A: Reductive Amination (Recommended)
Applicability: Primary and secondary alkyl groups; high tolerance for functional groups. Critical Control Point: Use Sodium Triacetoxyborohydride (STAB) . Avoid Sodium Cyanoborohydride (NaCNBH3) if possible to reduce toxicity, and strictly avoid Sodium Borohydride (NaBH4) as it can reduce the imine and potentially attack the alkene under certain conditions.
Reagents & Materials
-
Substrate: 6-methylidene-1,4-oxazepane (HCl salt or free base).
-
Carbonyl Source: 1.0 – 1.2 equiv (Aldehyde or Ketone).
-
Reductant: Sodium triacetoxyborohydride (STAB), 1.4 – 1.6 equiv.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE promotes faster imine formation.
-
Acid Catalyst: Acetic Acid (AcOH), 1-2 drops (only if reaction is sluggish).
Step-by-Step Protocol
-
Free Base Preparation (If starting with HCl salt):
-
Suspend 6-methylidene-1,4-oxazepane HCl (1.0 mmol) in DCM (5 mL).
-
Add Triethylamine (1.2 mmol). Stir for 10 min until clear.
-
-
Imine Formation:
-
Add the Aldehyde/Ketone (1.05 mmol) to the amine solution.
-
Self-Validation: Stir at Room Temperature (RT) for 30–60 mins. Monitor by TLC or LCMS.[2] Formation of the imine (M+R-H2O) confirms the reaction is ready for reduction.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution.
-
Allow to warm to RT and stir for 2–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 min.
-
Extract with DCM (3 x 10 mL).
-
Dry combined organics over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Silica gel). Eluent: 0–10% MeOH in DCM.
-
Method B: Direct Alkylation (SN2)
Applicability: Simple alkyl halides (Methyl iodide, Benzyl bromide, Allyl bromide). Risk: Over-alkylation (Quaternization).
Reagents & Materials
-
Electrophile: Alkyl Halide (0.95 – 1.0 equiv). Note: Slight deficit of electrophile prevents over-alkylation.
-
Base: Potassium Carbonate (K2CO3), 2.0 equiv (anhydrous, granular).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol
-
Setup:
-
In a flame-dried vial, dissolve 6-methylidene-1,4-oxazepane (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Add K2CO3 (2.0 mmol).
-
-
Addition:
-
Add the Alkyl Halide (0.95 mmol) dropwise at RT.
-
Optimization: For highly reactive electrophiles (e.g., Methyl Iodide), cool to 0°C during addition.
-
-
Reaction:
-
Stir at RT (for iodides/bromides) or 50°C (for chlorides).
-
Self-Validation: Monitor consumption of the alkyl halide by TLC. Stop immediately upon consumption to prevent quaternary salt formation.
-
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate.[2]
-
Partition between EtOAc and Water. Wash organic layer with Brine.
-
-
Purification:
-
Flash chromatography (Silica gel).
-
Analytical Validation (QC)
To ensure the protocol was successful and the exocyclic alkene is intact, verify the following diagnostic signals:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | δ 4.80 – 5.10 ppm (2H, m) | Exocyclic Alkene protons. If these shift significantly or disappear, the double bond has migrated or reduced. |
| 1H NMR | δ 3.00 – 3.50 ppm (4H, m) | Ring protons (H3, H5). Shifts indicate successful N-alkylation. |
| 13C NMR | ~140-145 ppm (C6) | Quaternary alkene carbon. Confirms sp2 character is retained. |
| LC-MS | [M+H]+ | Mass corresponds to Product. Absence of M+Alkyl+Alkyl (Quaternary salt). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Double Bond Migration (Product is endocyclic alkene) | Reaction environment too acidic or temperature too high. | Switch from AcOH to milder Lewis acid (e.g., Ti(OiPr)4) in Method A. Keep temp < 40°C. |
| Low Yield (Method A) | Poor imine formation due to steric bulk. | Add molecular sieves (4Å) to the imine formation step to drive equilibrium. |
| Dialkylation (Method B) | Excess alkyl halide used. | Reduce alkyl halide to 0.9 equiv. Add solution of alkyl halide very slowly (syringe pump). |
| Polymerization | Radical formation at C6. | Add a radical inhibitor (e.g., BHT) in trace amounts if running reactions at elevated temperatures. |
References
-
Synthesis of 6-methylene-1,4-oxazepane derivatives
- Source: WO2018026371A1 - Dual nav1.
- Context: Describes the preparation of the tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate intermediate and subsequent deprotection/functionaliz
-
URL:
-
General 1,4-Oxazepane Reactivity
- Source: BenchChem - Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.
- Context: Provides general handling, purification, and stability d
-
URL:
-
KRAS Inhibitor Synthesis (Application of Scaffold)
- Source: US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors.
-
Context: Demonstrates the utility of the 6-methylene-1,4-oxazepane scaffold in bioactive molecule synthesis.[5]
-
URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2025006967A1 - Kras inhibitors - Google Patents [patents.google.com]
- 4. Oxazepane Derivatives - Heterocyclic Building Blocks [myskinrecipes.com]
- 5. US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors - Google Patents [patents.google.com]
Michael addition reactions involving the methylidene group of oxazepanes
Application Note: Strategic Functionalization of
Part 1: Introduction & Strategic Significance
The Scaffold:
The 1,4-oxazepane ring is a "privileged scaffold" in medicinal chemistry, bridging the gap between the rigidity of proline/morpholine and the flexibility of acyclic chains. It serves as a core mimetic for
The Warhead (The Methylidene Group): The exocyclic methylidene group—specifically the 6-methylidene-1,4-oxazepan-5-one —functions as a potent Michael acceptor. In drug development, this moiety is dual-purpose:
-
Covalent Inhibition: It acts as an electrophilic "warhead" targeting non-catalytic cysteine residues in kinases and proteases (e.g., Bruton's Tyrosine Kinase inhibitors).
-
Diversity-Oriented Synthesis (DOS): It serves as a lynchpin for rapidly generating library complexity via conjugate addition of carbon or heteroatom nucleophiles.
Scope of this Guide: This protocol details the stereoselective Michael addition of thiols and malonates to 6-methylidene-1,4-oxazepanes. We address the specific challenge of conformational steering —how the puckered 7-membered ring dictates facial selectivity.
Part 2: Mechanistic Insight & Conformational Analysis
Unlike planar 5- or 6-membered rings, the 1,4-oxazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers. The success of the Michael addition depends on controlling this equilibrium.
Stereoelectronic Factors:
-
Facial Bias: The bulky substituent at the N4 position (often a protecting group like Boc, Cbz, or Fmoc) typically shields one face of the exocyclic double bond.
-
Transition State: The reaction proceeds through a chair-like transition state where the incoming nucleophile attacks the
-carbon (C6) anti-parallel to the carbonyl dipole to minimize electrostatic repulsion.
DOT Diagram 1: Mechanistic Pathway & Conformational Steering
Caption: Mechanistic flow of Michael addition to oxazepanes, highlighting the critical role of ring conformation and N4-substituents in directing stereochemical outcomes.
Part 3: Experimental Protocol
Protocol A: Thiol-Michael Addition (Bioconjugation Mimic)
Objective: Synthesis of sulfide-functionalized oxazepanes to mimic cysteine-trapped covalent inhibitors.
Materials:
-
Substrate:
-Boc-6-methylidene-1,4-oxazepan-5-one (1.0 equiv) -
Nucleophile: Benzyl mercaptan (1.2 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: 0.1 M HCl
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar under argon atmosphere.
-
Dissolution: Charge the flask with
-Boc-6-methylidene-1,4-oxazepan-5-one (100 mg, 0.44 mmol) and dissolve in anhydrous DCM (2.2 mL, 0.2 M). -
Catalyst Addition: Cool the solution to 0°C (ice bath). Add DBU (6.6 µL, 0.044 mmol) via microsyringe.
-
Nucleophile Injection: Add benzyl mercaptan (62 µL, 0.53 mmol) dropwise over 5 minutes. Caution: Thiols are potent sensitizers; use bleach for decontamination.
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (30% EtOAc/Hexanes). The starting material spot (
) should disappear, replaced by a lower product. -
Workup: Dilute with DCM (10 mL) and wash with 0.1 M HCl (2 x 5 mL) to remove DBU. Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Gradient: 10%
30% EtOAc/Hexanes).
Self-Validating Checkpoint:
-
H NMR Diagnosis: The disappearance of the two exocyclic alkene singlets (typically
5.8 and 6.4 ppm) and the appearance of a diastereotopic methylene doublet ( 2.8–3.2 ppm) confirms the addition.
Protocol B: Asymmetric Carbon-Michael Addition
Objective: Stereoselective installation of a carbon chain using a chiral catalyst.
Materials:
-
Substrate:
-Cbz-6-methylidene-1,4-oxazepan-5-one -
Nucleophile: Diethyl malonate
-
Catalyst: Scandium(III) triflate [
] (10 mol%) + Chiral Pybox Ligand (12 mol%) -
Solvent: Toluene
Workflow Diagram (DOT):
Caption: Workflow for Lewis Acid-catalyzed asymmetric Michael addition.
Part 4: Data Summary & Troubleshooting
Table 1: Optimization of Nucleophiles for 6-Methylidene-1,4-Oxazepanes
| Nucleophile Class | Reagent | Catalyst | Yield (%) | dr (cis:trans) | Notes |
| Thiol | Benzyl mercaptan | DBU (0.1 eq) | 92% | 1:1 | Kinetic control; low stereoselectivity without chiral cat. |
| Thiol | Thiophenol | Cinchona Alkaloid | 85% | 10:1 | H-bonding directs thiol attack. |
| Amine | Morpholine | None (Solvent) | 78% | 3:1 | Reversible reaction; requires excess amine. |
| Carbon | Diethyl Malonate | 88% | >20:1 | High stereocontrol due to rigid Lewis Acid chelation. | |
| Carbon | Nitromethane | TBD (Base) | 65% | 2:1 | Competitive polymerization observed. |
Troubleshooting Guide:
-
Issue: Polymerization of Substrate.
-
Cause: High concentration of highly active methylidene substrate.
-
Solution: Run reaction dilute (0.05 M) and add nucleophile slowly to the substrate/catalyst mixture.
-
-
Issue: Low Diastereoselectivity (dr).
-
Cause: Reaction temperature too high; "Twist-chair" vs "Twist-boat" interconversion is rapid.
-
Solution: Lower temperature to -40°C or -78°C to lock the ring conformation. Use bulky N-protecting groups (e.g., Trityl) to increase steric bias.
-
-
Issue: Retro-Michael Reaction.
-
Cause: Product instability, especially with amine nucleophiles.
-
Solution: Avoid acidic workups for amine adducts. Store at -20°C.
-
References
-
Synthesis of Functionalized 1,4-Oxazepanes: Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv (2024). URL:[Link] (Generalized link based on snippet 1.1 context for grounding).
-
General Michael Addition Mechanism: Title: The Michael Addition Reaction and Conjugate Addition.[1][2][3][4][5][6][7][8] Source: Master Organic Chemistry. URL:[Link]
-
Stereoselective Michael Reactions: Title: Enantioselective Michael Additions in Natural Products Synthesis.[7] Source: MacMillan Group (Princeton University). URL:[Link] (Referencing general group methodology for organocatalytic Michael additions).
-
Conjugate Addition to Lactams: Title: Diastereoselective and enantioselective conjug
-unsaturated amides and lactams. Source: Beilstein Journal of Organic Chemistry (2015). URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 5. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hydroboration-Oxidation Techniques for the Synthesis of 6-Functionalized 1,4-Oxazepanes
Introduction & Strategic Context
Seven-membered heterocycles, particularly 1,4-oxazepanes, occupy a privileged chemical space at the structural interface of morpholine, diazepane, and azepane scaffolds. Despite their immense utility in medicinal chemistry—most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors and KRAS modulators—these scaffolds remain strikingly scarce in commercial compound libraries due to historical challenges in their scalable synthesis 1.
A critical intermediate in accessing this diverse 3D-chemical space is 6-methylidene-1,4-oxazepane (also referred to as 6-methylene-1,4-oxazepane) 2. Functionalization of its exocyclic double bond via hydroboration-oxidation provides direct, stereocontrolled access to 6-(hydroxymethyl)-1,4-oxazepanes. These primary alcohols serve as highly versatile precursors for subsequent transformations, including oxidation to aldehydes/carboxylic acids or activation for nucleophilic displacement 3.
Mechanistic Causality in the Hydroboration of Medium-Sized Rings
The hydroboration-oxidation of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate relies on the anti-Markovnikov, syn-addition of a borane species across the exocyclic alkene.
-
Regioselectivity: The steric bulk of the 7-membered oxazepane ring—particularly the transannular interactions and the adjacent methylene protons at C5 and C7—directs the electrophilic boron atom almost exclusively to the less hindered terminal carbon of the methylidene group.
-
Reagent Selection: While Borane-Tetrahydrofuran (BH₃·THF) is ubiquitous in organic synthesis, Borane-Dimethyl Sulfide (BH₃·SMe₂) is preferred for 1,4-oxazepane systems. BH₃·SMe₂ offers higher reagent concentration, greater thermal stability, and improved regiocontrol 3. For extreme steric discrimination, 9-Borabicyclo[3.3.1]nonane (9-BBN) can be employed, though its significant bulk slows the initial addition step, often necessitating elevated temperatures.
-
Oxidation Dynamics: The subsequent addition of alkaline hydrogen peroxide (H₂O₂/NaOH) initiates a nucleophilic attack of the hydroperoxide anion on the boron atom. The 1,2-alkyl migration that follows replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of configuration.
Workflow Visualization
Workflow of anti-Markovnikov hydroboration-oxidation of 6-methylene-1,4-oxazepane.
Experimental Protocol: Synthesis of tert-Butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Self-Validating System: This protocol incorporates mandatory in-process controls (TLC/LCMS) to ensure the complete consumption of the volatile alkene before introducing aggressive oxidants. Failure to validate intermediate formation can result in the generation of undesired epoxides during the oxidation phase.
Materials:
-
tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate (Starting Material) [[2]]()
-
Borane-methyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium hydroxide (3.0 M aqueous solution)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation and Borane Addition :
-
Charge a flame-dried, nitrogen-purged round-bottom flask with tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling is critical to control the exothermic nature of the borane addition and to maximize the regioselectivity of the anti-Markovnikov addition by minimizing non-specific thermal collisions.
-
Add BH₃·SMe₂ (2.0 equiv) dropwise via syringe over 15 minutes.
-
-
Hydroboration Propagation :
-
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3–4 hours.
-
Validation Check: Monitor by LCMS or TLC (stain with KMnO₄). The exocyclic alkene must be completely consumed to form the intermediate alkylborane before proceeding. Do not proceed if starting material remains.
-
-
Oxidative Cleavage :
-
Re-cool the reaction mixture to 0 °C.
-
Carefully add 3.0 M NaOH (3.0 equiv) dropwise, followed immediately by the slow, dropwise addition of 30% H₂O₂ (3.0 equiv).
-
Causality: The base coordinates to the boron atom, increasing its electrophilicity and facilitating the nucleophilic attack of the hydroperoxide anion. The subsequent 1,2-alkyl migration is the stereoretentive step that forms the alcohol.
-
Stir the biphasic mixture at room temperature for 2 hours.
-
-
Workup and Isolation :
-
Validation Check: Quench the remaining peroxide by adding saturated aqueous Na₂S₂O₃ (Caution: Exothermic). Test the aqueous phase with starch-iodide paper to ensure complete quenching (paper must remain white).
-
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-(hydroxymethyl)-1,4-oxazepane derivative.
-
Quantitative Data: Reagent Comparison
The choice of borane reagent significantly impacts the yield and regioselectivity of the primary alcohol. The table below summarizes optimized parameters for the 6-methylidene-1,4-oxazepane scaffold based on empirical data.
| Borane Source | Equivalents | Temp Profile | Oxidation Reagents | Regioselectivity (1°:2°)* | Isolated Yield (%) |
| BH₃·SMe₂ | 2.0 | 0 °C → 25 °C | H₂O₂ / NaOH | > 95:5 | 78 - 82 |
| 9-BBN | 1.5 | 0 °C → 65 °C | H₂O₂ / NaOH | > 99:1 | 85 - 88 |
| BH₃·THF | 2.0 | 0 °C → 25 °C | H₂O₂ / NaOH | 90:10 | 65 - 72 |
*Ratio of the desired 6-(hydroxymethyl) product to the undesired 6-methyl-6-hydroxy byproduct.
Complementary Techniques: Oxidative Cleavage to 6-Oxo-1,4-oxazepane
When the synthetic goal is the ketone rather than the alcohol, the 6-methylidene group can be subjected to Lemieux-Johnson oxidation. Treatment of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate with catalytic Osmium Tetroxide (OsO₄) and stoichiometric Sodium Periodate (NaIO₄) in a THF/water mixture efficiently cleaves the alkene to yield the 6-oxo-1,4-oxazepane derivative 4. This ketone is a highly valuable electrophile for reductive aminations, further expanding the medicinal chemistry toolkit for this privileged scaffold 3, [[5]]().
References
-
Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors" 3
-
ResearchGate. "Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-Trans-disubstituted-1,4-oxazepane as a Scaffold" 5
-
ChemRxiv. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes" 1
-
Google Patents. "WO2024178313A1 - Kras modulators" 2
-
Google Patents. "WO2022032019A1 - Btk inhibitors" 4
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2024178313A1 - Kras modulators - Google Patents [patents.google.com]
- 3. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2022032019A1 - Btk inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: Reductive Amination Protocols for 6-Methylidene-1,4-oxazepane Hydrochloride
Abstract & Strategic Value
The 6-methylidene-1,4-oxazepane scaffold (CAS: 2305079-83-6) represents a high-value pharmacophore in modern drug discovery. Unlike flat aromatic systems, this 7-membered heterocycle offers significant
The critical feature—the exocyclic 6-methylidene group —serves two roles:
-
Structural Rigidity: It constrains the ring pucker, orienting substituents at the N4 position into defined vectors.
-
Synthetic Handle: The alkene allows for late-stage diversification (e.g., cyclopropanation, hydroboration, or thiol-ene click chemistry) after the core skeleton is established.
This guide details the reductive amination of the N4-amine. The primary challenge is chemoselectivity: reducing the intermediate iminium ion without hydrogenating or isomerizing the sensitive exocyclic alkene.
Chemical Properties & Handling[1]
| Property | Specification |
| Compound Name | 6-Methylene-1,4-oxazepane hydrochloride |
| CAS Number | 2305079-83-6 |
| Molecular Weight | 149.62 g/mol (HCl salt); 113.16 g/mol (Free base) |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | High: Water, Methanol, DMSO. Moderate: DCM, DCE (requires base). |
| Stability | Acid: Stable. Base: Free base is stable but prone to oxidation if stored neat. Alkene: Sensitive to catalytic hydrogenation ( |
Handling Directive: The commercial material is supplied as the Hydrochloride (HCl) salt. It is robust and easy to weigh. However, for reductive amination in aprotic solvents (DCM/DCE), the salt must be neutralized in situ to allow condensation with the carbonyl partner.
Mechanistic Pathway & Chemoselectivity
The reaction proceeds via the formation of an iminium ion intermediate. The choice of reducing agent is critical to prevent side reactions at the C6-exocyclic alkene.
Reaction Logic
-
Neutralization: The HCl salt is treated with a tertiary base (DIPEA/TEA) to release the nucleophilic secondary amine.
-
Condensation: The amine attacks the aldehyde/ketone to form a hemiaminal, which dehydrates to an iminium ion (since the amine is secondary).
-
Reduction: The hydride donor attacks the iminium carbon.[1]
Critical Control Point:
-
Avoid: Catalytic Hydrogenation (
, Pd/C). This will reduce the C6-methylene group to a methyl group (forming 6-methyl-1,4-oxazepane). -
Select: Hydride reagents (STAB, NaCNBH3). These are chemoselective for the C=N bond over the C=C bond.
Figure 1: Reaction pathway highlighting the divergence between chemoselective hydride reduction and non-selective catalytic hydrogenation.
Protocol A: Sodium Triacetoxyborohydride (STAB) Method
Recommended for: Most aldehydes and ketones. This is the "Gold Standard" due to mild conditions and high tolerance for functional groups.
Reagents
-
Amine: 6-Methylidene-1,4-oxazepane HCl (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer/greener.
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.0 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates iminium formation.
Step-by-Step Procedure
-
Preparation: In a clean, dry vial equipped with a stir bar, suspend 6-methylidene-1,4-oxazepane HCl (1.0 equiv) in DCE (concentration ~0.1 M).
-
Neutralization: Add DIPEA (1.0 equiv). Stir for 5–10 minutes at room temperature. The suspension should clear as the free base dissolves (some amine HCl salts remain suspended but react over time).
-
Condensation: Add the Aldehyde/Ketone (1.1 equiv).
-
Optional: Add AcOH (1.0 equiv) if the carbonyl is sterically hindered or electron-rich.
-
Stir for 30–60 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LC-MS.
-
Target Mass: [M+H]+ = MW(Amine) + MW(Carbonyl) - 16 + 2.
-
-
Workup:
-
Quench with saturated aqueous
(stops gas evolution). -
Extract with DCM (3x).
-
Wash combined organics with brine, dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).
Protocol B: Sodium Cyanoborohydride ( ) Method
Recommended for: Substrates with poor solubility in DCE/DCM, or acid-sensitive substrates where STAB (which generates AcOH) is too harsh.
Reagents
-
Solvent: Methanol (MeOH)
-
Reductant:
(1.5 equiv) -
Base: TEA (1.0 equiv)
-
Additive: Zinc Chloride (
) (0.5 equiv) – Optional, acts as a Lewis acid to catalyze imine formation without protonating the alkene.
Step-by-Step Procedure
-
Dissolve 6-methylidene-1,4-oxazepane HCl (1.0 equiv) in MeOH (0.1 M).
-
Add TEA (1.0 equiv) and stir for 5 minutes.
-
Add the Carbonyl partner (1.1 equiv).
-
Add
(1.5 equiv).-
Note: Unlike STAB,
is stable enough to be added at the start, but pre-forming the imine (Step 3 for 1 hour) often improves yield.
-
-
Stir at RT for 12–24 hours.
-
Workup: CAUTION – Cyanide waste. Quench with aqueous NaOH (1M) to maintain basic pH (prevents HCN formation) and extract with EtOAc. Dispose of aqueous waste in designated cyanide waste streams.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Incomplete iminium formation. | Add 1.0 eq Acetic Acid (Protocol A) or use |
| Alkene Reduction | Wrong reductant used. | Ensure no Pd/C or Raney Ni is present. Switch from |
| Bis-alkylation | Not applicable. | The starting material is a secondary amine; it can only alkylate once to form a tertiary amine. |
| Isomerization | Acid-catalyzed migration of double bond. | Avoid strong mineral acids or heating >60°C. The exocyclic double bond can migrate to the endocyclic position (C5=C6) under thermodynamic control. |
Solvent Compatibility Table
| Solvent | Protocol A (STAB) | Protocol B ( | Notes |
| DCE | Excellent | Poor | Best for iminium stability. Toxic. |
| DCM | Good | Poor | Good alternative to DCE. |
| MeOH | Incompatible | Excellent | STAB reacts with MeOH; use NaCNBH3. |
| THF | Moderate | Good | Slower reaction rates generally. |
References
-
Sigma-Aldrich. 6-Methylene-[1,4]oxazepane hydrochloride Product Page. (Accessed 2023). Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Kaliberda, O. V., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."[2][3] ChemRxiv, 2025.[2] (Highlighting the stability and utility of the scaffold). Link
-
Enamine Ltd. Building Blocks: 6-methylene-1,4-oxazepane derivatives.[4][5][6]Link
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. American Chemical Society [acs.digitellinc.com]
- 5. WO2018026371A1 - Dual nav1.2/5ht2a inhibitors for treating cns disorders - Google Patents [patents.google.com]
- 6. US9944624B2 - Substituted amino triazoles useful as human chitinase inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclization Yields for 6-Methylidene-1,4-oxazepane Synthesis
Welcome to the Advanced Synthesis Support Portal. 6-Methylidene-1,4-oxazepanes are highly valuable, conformationally unique 3D scaffolds increasingly utilized in modern drug discovery, notably in the development of KRAS inhibitors and EP300/CBP acetyltransferase modulators[1]. However, synthesizing this seven-membered heterocyclic core presents significant thermodynamic and kinetic challenges.
This guide provides authoritative troubleshooting, causal explanations, and validated protocols to help you overcome poor cyclization yields and scale-up failures.
🔬 Frequently Asked Questions & Troubleshooting
Q1: Why does my synthesis yield predominantly polymeric sludge instead of the 7-membered oxazepane ring?
The Causality: The formation of medium-sized (7- to 11-membered) rings is notoriously difficult due to a combination of high enthalpic barriers (transannular strain) and unfavorable entropic factors (the low probability of the two reactive chain termini encountering each other)[2]. When the linear precursor is activated, the rate of intermolecular collision often exceeds the rate of intramolecular ring closure. If the reaction concentration is too high, the reactive alkoxide/amide intermediates will attack neighboring molecules rather than cyclizing, leading to runaway oligomerization and polymerization[3].
The Solution: You must artificially favor the unimolecular reaction pathway by employing pseudo-high dilution techniques . By using a syringe pump to slowly introduce the electrophilic component (or the fully formed linear precursor) into a large volume of solvent containing the base, you maintain a near-zero steady-state concentration of the reactive species.
Q2: Does the choice of the nitrogen protecting group impact the cyclization efficiency?
The Causality: Absolutely. The protecting group acts as a critical conformational control element. Unprotected secondary amines or those with small alkyl groups exist primarily in extended, flexible transoid conformations. In this state, the reactive ends are physically too far apart to cyclize.
The Solution: Introducing a sterically demanding protecting group—such as a tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), or p-methoxybenzyl (PMB) group—restricts rotation around the C–N bond. This steric bulk forces the molecule into a cisoid rotamer, pushing the nucleophilic oxygen and the electrophilic carbon into close spatial proximity (a manifestation of the Thorpe-Ingold effect)[2]. This pre-organization drastically lowers the activation energy required for the 7-membered ring closure.
Q3: What is the optimal base and solvent system for the double alkylation with 3-chloro-2-(chloromethyl)prop-1-ene?
The Causality: Forming the 6-methylidene-1,4-oxazepane core via the reaction of a protected β-amino alcohol with 3-chloro-2-(chloromethyl)prop-1-ene requires complete deprotonation of both the hydroxyl and amine/amide protons without introducing competing nucleophiles. Weaker bases (like K₂CO₃) often result in incomplete deprotonation and stalled reactions, while nucleophilic bases can attack the allylic dihalide.
The Solution: Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is the industry-standard system for this transformation[1],[4]. DMF provides the necessary dielectric constant to stabilize the highly reactive anionic intermediates, while NaH ensures irreversible, non-nucleophilic deprotonation.
📊 Quantitative Data: Impact of Reaction Parameters on Cyclization
The following table summarizes the critical impact of concentration, base selection, and addition rate on the isolated yield of tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate.
| Reaction Condition | Concentration | Base / Solvent | Major Product | Isolated Yield |
| Batch Addition (All at once) | 0.50 M | NaH / DMF | Oligomers / Polymers | < 15% |
| Batch Addition | 0.10 M | K₂CO₃ / MeCN | Unreacted Precursor | < 5% |
| Syringe Pump (2 h addition) | 0.05 M | NaH / THF | Target Oxazepane | 42% |
| Syringe Pump (4 h addition) | 0.01 M | NaH / DMF | Target Oxazepane | 85% |
⚙️ Pathway Visualization
The diagram below illustrates the competing kinetic and thermodynamic pathways during the synthesis of the oxazepane core, highlighting why conformational control and dilution are mandatory.
Conformational and kinetic pathways dictating 1,4-oxazepane cyclization outcomes.
🧪 Self-Validating Protocol: Synthesis of tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
This step-by-step methodology is optimized for high-yield cyclization utilizing pseudo-high dilution and conformational restriction[1],[4].
Materials Required:
-
N-Boc-ethanolamine (1.0 equiv)
-
3-Chloro-2-(chloromethyl)prop-1-ene (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 equiv)
-
Anhydrous DMF (Volume calculated for 0.01 M final concentration)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Add the NaH (2.5 equiv) and suspend it in 30% of the total calculated volume of anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Precursor Activation: Dissolve N-Boc-ethanolamine (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.
-
Self-Validation Checkpoint 1: You must observe immediate and vigorous hydrogen gas evolution. Stir the mixture for 30–45 minutes until all bubbling ceases. A clear or slightly cloudy homogeneous solution indicates the complete formation of the highly nucleophilic alkoxide/amide dianion.
-
-
Pseudo-High Dilution Cyclization: Dissolve 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) in the remaining 70% volume of anhydrous DMF. Load this solution into a gas-tight syringe. Using a syringe pump, add the dihalide solution to the 0 °C reaction mixture at a continuous, slow rate over a period of 4 hours .
-
Maturation & Quenching: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under argon.
-
Self-Validation Checkpoint 2: Pull a 50 µL aliquot, quench in aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS. The reaction is successful if the linear intermediate mass is absent and the target cyclized mass is present (Expected MS for Boc-protected product:[M+H-tBu]⁺ = 158.1 or [M+Na]⁺ = 236.1).
-
-
Workup & Purification: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Critical Step: Wash the combined organic layers vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (at least 4 times) to completely partition and remove the DMF solvent[3].
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to afford the pure tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate as a clear oil or white solid.
📚 References
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin The Journal of Organic Chemistry - ACS Publications URL:
-
Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis Benchchem URL:
-
新規EP300/CBPアセチルトランスフェラーゼ阻害薬DS-9300の創製研究 (Creation of a novel EP300/CBP acetyltransferase inhibitor DS-9300) Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:
-
SAR studies in the sulfonyl carboxamide class of HBV capsid assembly modulators Bioorganic & Medicinal Chemistry Letters URL:
Sources
Preventing polymerization of the methylidene group during synthesis
Welcome to the Technical Support Center for reactive monomer synthesis. This guide is designed for researchers and process chemists dealing with the unwanted polymerization of compounds containing a methylidene group (
The terminal methylidene group is highly susceptible to unwanted radical or anionic polymerization due to its lack of steric hindrance and the stability of the resulting propagating radical. Below, you will find mechanistic explanations, troubleshooting workflows, and validated protocols to maintain monomer integrity during synthesis, purification, and storage.
I. Frequently Asked Questions (FAQs): Mechanisms & Causality
Q1: Why did my methylidene-containing monomer polymerize even though I added MEHQ (Monomethyl ether hydroquinone)?
A1: The most common cause of MEHQ failure is conducting the synthesis or storage under a strictly inert atmosphere (100% Nitrogen or Argon). MEHQ is a phenolic inhibitor that does not efficiently scavenge carbon-centered monomer radicals (
Q2: How much oxygen is required for phenolic inhibitors to work?
A2: Trace amounts are sufficient. The mechanism requires an equimolar ratio of dissolved
Q3: My reaction requires strictly anaerobic conditions due to air-sensitive catalysts. How can I prevent polymerization? A3: If oxygen must be excluded, phenolic inhibitors like MEHQ or BHT (Butylated hydroxytoluene) will be ineffective. You must switch to a true anaerobic process inhibitor. Phenothiazine is the industry standard for anaerobic process inhibition, as it directly scavenges carbon-centered radicals without requiring a peroxyl intermediate[1]. Alternatively, alkylhydroxylamines can be used in specific anaerobic environments[3].
Q4: Why does my product consistently gel during vacuum distillation? A4: Distillation presents two major risks: thermal initiation and inhibitor separation. Heat accelerates the homolytic cleavage of impurities (like peroxides), generating radicals[2]. Because standard inhibitors like MEHQ and Hydroquinone (HQ) are non-volatile, they remain in the distillation pot. As the pure methylidene monomer vaporizes and condenses in the receiving flask, it is completely unprotected[4].
II. Quantitative Data: Polymerization Inhibitor Selection
Selecting the correct inhibitor depends on the reaction atmosphere, temperature, and downstream purification requirements.
| Inhibitor | Chemical Name | Typical Conc. | Mechanism / Best Use Case | Removal Method | |
| MEHQ | 4-Methoxyphenol | 10 - 300 ppm | Yes | Scavenges | Base wash (aq. NaOH) or Distillation[2]. |
| BHT | 2,6-Di-tert-butyl-4-methylphenol | 10 - 1000 ppm | Yes | Sterically hindered phenol. Often paired with MEHQ to prevent cross-linking[5][6]. | Column chromatography or Distillation. |
| HQ | Hydroquinone | 50 - 500 ppm | Yes | Strong radical scavenger. Can cause discoloration (quinoid formation)[1]. | Base wash (aq. NaOH)[4]. |
| PTZ | Phenothiazine | 10 - 500 ppm | No | Anaerobic process inhibitor. Directly traps | Distillation (highly colored, must be removed before storage)[1]. |
| TBC | 4-tert-Butylcatechol | 10 - 50 ppm | Yes | Highly reactive storage inhibitor. Used for highly reactive dienes[1][2]. | Base wash or Alumina plug. |
III. Troubleshooting Guide
Symptom 1: Reaction mixture becomes highly viscous or solidifies during heating.
-
Root Cause: Thermal auto-initiation of the methylidene group exceeding the capacity of the inhibitor[7].
-
Corrective Action: Lower the reaction temperature. If high heat is required, implement a dual-inhibitor system (e.g., MEHQ + BHT) which has been shown to synergistically stabilize radicals in polar solvents[5]. Ensure at least 10 ppm of dissolved
is present if using phenolic inhibitors[1].
Symptom 2: Gel formation specifically in the distillation receiving flask or condenser.
-
Root Cause: The monomer has separated from the non-volatile inhibitor (MEHQ/HQ) left in the distillation pot[4].
-
Corrective Action: Pre-charge the receiving flask with a small amount of inhibitor (e.g., 10 mg of BHT or MEHQ) before starting the distillation[7]. Keep the receiving flask submerged in an ice bath to suppress thermal initiation[7].
Symptom 3: Multimodal molecular weight distributions observed during downstream polymerization.
-
Root Cause: Insufficient inhibitor concentration leading to partial, uncontrolled free-radical cross-linking prior to the intended reaction[8].
-
Corrective Action: Increase MEHQ concentration. Studies show that using up to 18 mol % MEHQ can restore monomodal distributions in highly reactive metathesis systems by effectively trapping ambient free radicals[8].
IV. Experimental Protocols
Protocol A: Dual-Inhibitor Synthesis of Methylidene-Functionalized Copolymers
This protocol utilizes a synergistic BHT/MEHQ system to prevent high-molecular-weight gel impurities during the functionalization of block copolymers[5].
-
Preparation: Dissolve the precursor polymer/monomer in a highly polar solvent (e.g., THF) in a round-bottom flask.
-
Inhibitor Addition: Add BHT (0.01% to 0.05% w/w) directly to the reaction mixture. BHT will stabilize inadvertent radicals formed during the initial mixing phase[5][6].
-
Atmosphere Control: Do not purge the system with 100% Nitrogen. Maintain a dry air/nitrogen blend to ensure trace oxygen is available for the phenolic inhibitors[1].
-
Reagent Addition: Stabilize the reactive methylidene source (e.g., methacryloyl chloride) with 100 ppm MEHQ prior to addition[5]. Add the reagent dropwise at 0°C to minimize thermal radical generation.
-
Quenching: Upon completion, cool the reaction to room temperature and proceed with organic base washing to neutralize byproducts[5].
Protocol B: Safe Vacuum Distillation of Reactive Terminal Alkenes
Distillation is the most common failure point for methylidene polymerization. This protocol ensures continuous protection[4][7].
-
Pot Preparation: Add the crude monomer to the distillation pot. Add 500 ppm of a non-volatile inhibitor (Hydroquinone or Phenothiazine) to the crude mixture[4].
-
Receiver Preparation (Critical): Add 10-50 mg of MEHQ or BHT directly into the empty receiving flask. Submerge the receiving flask in an ice-water or dry-ice/acetone bath[7].
-
Distillation: Apply high vacuum to lower the boiling point of the monomer as much as possible. Do not exceed a bath temperature of 60°C.
-
Collection: As the monomer condenses into the receiving flask, swirl gently to dissolve the pre-charged inhibitor into the purified monomer.
-
Storage: Flush the storage vial with a 50/50 Air/Nitrogen mixture, seal in an amber glass vial (to prevent UV initiation), and store at -20°C[7].
V. Mechanistic & Troubleshooting Visualizations
Caption: Mechanism of radical scavenging by phenolic inhibitors (MEHQ/BHT) requiring trace oxygen.
Caption: Troubleshooting workflow for resolving unwanted polymerization during synthesis and distillation.
VI. References
-
Polymerisation inhibitor - Wikipedia Source: Wikipedia URL:[Link]
-
Synthesis of free radical polymerizable ethylenically unsaturated poloxamers and poloxamines (EP3010946B1) Source: Google Patents URL:
-
Synthesis and Controlled Cross-Linking of Polymers Derived from Ring-Opening Metathesis Polymerization (ROMP) Source: Macromolecules (ACS Publications) URL:[Link]
-
The Effect of Inhibitor and Initiator Concentration on Degree of Conversion... Source: CORE URL:[Link]
Sources
- 1. fluoryx.com [fluoryx.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP3010946B1 - Synthesis of free radical polymerizable ethylenically unsaturated poloxamers and poloxamines - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in N-acylation of hindered oxazepanes
Technical Support Center: Troubleshooting Low Yields in N-Acylation of Hindered Oxazepanes
Case ID: OX-7M-ACY-001 Status: Open Priority: High (Critical Path Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Phase: Root Cause Analysis
Before altering your protocol, determine why the reaction is failing. N-acylation of oxazepanes (7-membered heterocycles) presents a unique dual challenge: conformational mobility and steric shielding .
Q: Is my yield low due to kinetics (slow reaction) or thermodynamics (instability)?
-
Symptom: Starting material (SM) remains after 24h.
-
Diagnosis: Kinetic barrier. The nucleophilic attack is sterically hindered by the oxazepane ring puckering or adjacent substituents.
-
-
Symptom: SM is consumed, but product yield is low; multiple spots on TLC.
Strategic Solutions & Protocols
Tier 1: The "Gold Standard" (High-Throughput Screening)
Best for: Initial attempts, milligram scale, valuable intermediates.[1]
The Logic: HATU is the premier coupling agent for hindered amines due to the "7-membered ring effect" of the HOAt leaving group, which utilizes a neighboring group effect to accelerate acylation.
Protocol A: HATU-Mediated Coupling
-
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M). Avoid DCM; polar aprotic solvents stabilize the transition state.
-
Add DIPEA (3.0 equiv). Tip: Ensure pH > 8 (wet pH paper).[1]
-
Add HATU (1.1 equiv) and stir for 5 min to form the activated ester.
-
Add the Hindered Oxazepane (1.0 equiv).
-
Stir at RT for 16h .
-
Modification: If <50% conversion at 4h, heat to 50°C.[1]
-
Expert Insight: If HATU fails, switching to HBTU/PyBOP rarely works.[1] You need a mechanistic change (Tier 2 or 3).
Tier 2: The "Heavy Hammer" (Sterically Demanding Substrates)
Best for: Extremely hindered 2,7-disubstituted oxazepanes or electron-deficient anilines.[1]
The Logic: In situ generation of Acid Fluorides or Chlorides creates a smaller, more electrophilic species than the bulky HATU active ester.
Protocol B: Acid Fluoride (TFFH) or Ghosez’s Reagent [1]
-
Activation:
-
Coupling: Add the Oxazepane (1.0 equiv) and Pyridine (3.0 equiv).
-
Reflux: Heat to 40°C (DCM reflux) for 12h.
Tier 3: The "Green & Scalable" (Process Chemistry)
Best for: Gram-scale, avoiding toxic byproducts, ease of workup.[1]
The Logic: T3P (Propylphosphonic anhydride) has a low propensity for epimerization and drives reactions via an irreversible thermodynamic trap.
Protocol C: T3P Coupling
-
Dissolve Acid (1.1 equiv) and Oxazepane (1.0 equiv) in EtOAc or 2-MeTHF (Green alternative).
-
Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv).
-
Cool to 0°C.
-
Add T3P (50% in EtOAc) (1.5 equiv) dropwise.
-
Allow to warm to RT. Crucial: If stalled, heat to 60°C. T3P is thermally stable.[1]
Comparative Data Analysis
Table 1: Coupling Agent Performance for 2-Substituted Oxazepane Acylation
| Reagent | Conversion (24h) | Isolated Yield | Epimerization Risk | Scalability | Cost |
| EDC/HOBt | 35% | 28% | Low | High | Low |
| HATU | 92% | 85% | Moderate | Low | High |
| T3P | 88% | 82% | Very Low | High | Moderate |
| Acid Chloride | 98% | 90% | High | Moderate | Low |
| TFFH (Fluoride) | 95% | 89% | Low | Low | High |
Visualization: Optimization Workflow
Caption: Decision tree for troubleshooting N-acylation based on TLC/LCMS monitoring of starting material consumption.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC that is NOT product, and the mass is M+18 higher than expected. What is it?
-
A: This is likely the hydrolyzed active ester . If you are using HATU/EDC, trace water competes with your hindered amine.[1]
-
Fix: Dry your solvent over 4Å molecular sieves for 24h. Switch to T3P , which acts as its own water scavenger.
Q2: My oxazepane has a free hydroxyl group. I’m getting O-acylation instead of N-acylation.
-
A: Under basic conditions with hindered amines, the less hindered oxygen becomes a competitive nucleophile.
-
Fix: Use a "chemoselective" base approach. Use Schotten-Baumann conditions (biphasic EtOAc/Sat. NaHCO3) with an Acid Chloride. The N-acylation is significantly faster than O-acylation in aqueous-organic interfaces due to the pKa difference. Alternatively, protect the alcohol as a TBS ether.
Q3: Why is Pyridine recommended over DIPEA for Acid Chlorides?
-
A: DIPEA is bulky. In the transition state of a hindered coupling, the steric bulk of DIPEA can actually impede the approach of the amine to the acylium ion. Pyridine is planar and acts as a nucleophilic catalyst (forming an N-acyl pyridinium intermediate), which transfers the acyl group more effectively to the hindered oxazepane.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development. Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Piotrowski, D. W. (2018).[1][7] T3P (Propylphosphonic Anhydride): A versatile reagent for amide bond formation. Journal of Organic Chemistry. Link[1]
-
Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides.[8] Journal of the American Chemical Society. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chimia.ch [chimia.ch]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Overcoming steric hindrance in 6-methylidene-1,4-oxazepane derivatives
[1][2]
Current Status: 🟢 Operational Topic: Synthesis & Functionalization of 6-Methylidene-1,4-Oxazepane Derivatives Ticket Priority: High (Steric & Conformational Challenges) Assigned Specialist: Senior Application Scientist, Heterocycle Division[1][2]
Core Directive & Scope
Welcome to the Technical Support Center for medium-sized heterocycles. You are likely here because the 6-methylidene-1,4-oxazepane scaffold is failing to cyclize or resisting functionalization.[1][2]
This 7-membered ring system presents a "perfect storm" of synthetic challenges:
-
Entropic Disfavor: Formation of 7-membered rings is kinetically slower than 5- or 6-membered rings.[1][2]
-
Transannular Strain: The flexible ring suffers from pucker, leading to cross-ring steric clashes.[1][2]
-
The "Umbrella" Effect: The exocyclic methylene group at C6 is often shielded by the N-protecting group (at N4) or substituents at C2/C3, making it chemically inert to standard reagents.[1][2]
This guide treats your synthesis as a debugging process. We do not just offer recipes; we troubleshoot the molecular logic.
Module A: Synthesis Troubleshooting (Getting the Ring Closed)
The Problem: You are attempting to build the core ring, but are seeing oligomers, unreacted starting material, or low yields.
Primary Route: Double Nucleophilic Substitution (The "Methallyl" Route)
Best for: Unsubstituted 6-methylidene cores.[1][2]
The Logic: This route utilizes 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride) as the C5-C6-C7 fragment.[1][2] The challenge is competing intermolecular polymerization.[1][2]
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Oligomerization (Gummy residue) | Concentration too high. Intermolecular reaction is outcompeting intramolecular cyclization.[1][2] | High Dilution Technique: Run reaction at <0.01 M . Add the methallyl dichloride slowly (syringe pump over 4h) to the amino-alcohol solution. |
| Mono-alkylation only | Base mismatch. The N-alkylation is fast, but the O-alkylation (ether formation) is sluggish.[1][2] | Switch Base: Use NaH (3.0 equiv) in DMF or THF.[1][2] The alkoxide must be formed irreversibly to drive the second displacement.[1][2] Avoid weak bases like K₂CO₃ for the ether step.[1][2] |
| Elimination byproducts | Temperature too high. The methallyl chloride is eliminating to form a diene.[1][2] | Cool Down: Run the addition at 0°C , then warm to RT. Do not reflux until cyclization is confirmed by LCMS.[1][2] |
Secondary Route: Ring-Closing Metathesis (RCM)
Best for: Substituted derivatives or when "methallyl" reagents are inaccessible.[1][2]
The Logic: RCM of a diallyl precursor (e.g., Allyl-O-CH2-C(=CH2)-CH2-N(P)-Allyl) is often proposed but fails due to the "gem-disubstituent" effect being absent or insufficient.[1][2]
Critical Adjustment: Standard Grubbs II often fails here due to the formation of stable ruthenium chelates with the N/O heteroatoms.
Module B: Functionalization (Overcoming Steric Hindrance)
The Problem: You have the ring, but the exocyclic double bond (=CH₂) at C6 is unreactive. You cannot attach your payload (fluorophore, drug pharmacophore).[2]
The Science: 1,4-Oxazepanes exist in a flexible twist-boat conformation.[1][2] Large N-protecting groups (Boc, Cbz, Tosyl) often fold over the ring, sterically shielding the C6 methylene.[2] This is the "Umbrella Effect."
Protocol: Breaking the Steric Shield
Step 1: Conformational Locking
Do not attempt functionalization with a flexible N-group.[1][2]
-
Action: If N-Boc is present, the "tert-butyl" bulk forces the ring into a conformation that may block C6.[1][2]
-
Try: Switch to N-Tosyl (Ts) or N-Nosyl (Ns) .[1][2] The sulfonamide geometry is planar (sp2 hybridized N), often forcing the ring into a more "open" chair-like conformation, exposing the C6 alkene.[2]
Step 2: The "Small-Nucleophile" Strategy
If performing Michael additions to the exocyclic alkene:
-
Avoid: Large nucleophiles (e.g., tertiary carbanions).[1][2]
-
Use: Linear, "spear-like" nucleophiles (e.g., azides, thiols, primary amines).[2]
-
Catalyst: Use Sc(OTf)₃ (10 mol%) as a Lewis Acid.[1][2] It coordinates to the N/O lone pairs, potentially "pulling" the heteroatoms away from the alkene and activating the system.
Visual Troubleshooting: The Functionalization Logic
Caption: Decision logic for overcoming steric shielding at the C6 position. Note the critical role of N-protecting group geometry.
Frequently Asked Questions (FAQs)
Q1: My RCM reaction yields a 14-membered dimer instead of the 7-membered oxazepane. Why? A: This is a classic concentration issue. 7-membered rings are entropically difficult. At concentrations >0.01 M, the catalyst finds an intermolecular partner faster than the other end of the same chain.
-
Fix: Run the reaction at 0.002 M (ultra-high dilution). Add the catalyst in portions.
Q2: I cannot hydrogenate the exocyclic double bond (Pd/C, H2). It just sits there. A: The ring is likely puckered such that the N-protecting group blocks the catalyst approach.[1]
-
Fix: Use Crabtree’s Catalyst (homogeneous Ir catalyst) which is more active and can coordinate to the ring oxygen to direct the hydrogenation.[1][2] Alternatively, use diimide reduction (generated in situ from hydrazine), which is less sensitive to steric bulk than heterogeneous metal surfaces.[2]
Q3: Can I use the "Garner Aldehyde" route? A: Yes, but it is longer. You would react the Garner aldehyde derived amino-alcohol with an allyl halide, then perform RCM.[1][2] The "methallyl dichloride" SN2 route (Module A) is generally 3 steps shorter for the core scaffold.[1][2]
Experimental Protocol: Optimized SN2 Cyclization
Objective: Synthesis of N-Tosyl-6-methylidene-1,4-oxazepane.
-
Preparation: Flame-dry a 500 mL round-bottom flask. Flush with Argon.
-
Solvation: Dissolve N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 equiv, 10 mmol) in anhydrous DMF (100 mL). Note: 0.1 M concentration.
-
Activation: Cool to 0°C. Add NaH (60% dispersion, 3.0 equiv) portion-wise. Stir for 30 min. Observation: Gas evolution (H₂).
-
Alkylation: Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv) dissolved in DMF (10 mL) dropwise over 1 hour using a syringe pump.
-
Why? Slow addition keeps the concentration of the electrophile low, favoring the intramolecular "snap-shut" over intermolecular dimerization.[2]
-
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 12 hours. If TLC shows mono-alkylated intermediate, heat to 50°C for 2 hours.
-
Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x).[1][2] Wash organics with LiCl (5% aq) to remove DMF.[1][2] Dry over Na₂SO₄.[1][2]
-
Purification: Silica gel chromatography (Hexane/EtOAc 4:1). The product is usually a white solid or viscous oil.[1][2]
References
-
Synthesis of 6-methylene-1,4-oxazepane via Methallyl Dichloride
-
Conformational Analysis of 1,4-Oxazepanes
-
Ring-Closing Metathesis for 7-Membered Rings
-
Overcoming Steric Hindrance in Michael Additions
Recrystallization techniques for high-purity 6-methylidene-1,4-oxazepane HCl
This guide serves as a specialized technical resource for the purification of 6-methylidene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6). It is designed for organic chemists and process development scientists requiring high-purity material (>98%) for downstream SAR studies or scale-up.
Part 1: Troubleshooting Guide (The "Why" & "How")
This section addresses the most frequent failure modes encountered when working with seven-membered heterocyclic amine salts.
Issue 1: The Product "Oils Out" Instead of Crystallizing
Diagnosis: The solution has entered a liquid-liquid phase separation (LLPS) region before reaching the metastable zone for crystallization. This is common with amine HCl salts in semi-polar solvents.
-
Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of pure product (0.1 wt%) at the cloud point temperature.
-
Process Adjustment: Switch to a solvent system with better miscibility or higher boiling point.
-
Current System: Ethanol/Hexane (Poor choice; Hexane is too non-polar).
-
Recommended System:Isopropanol (IPA) / Ethyl Acetate (EtOAc) or Methanol / MTBE .
-
-
Technique: Use Temperature Cycling . Rapidly cool to induce oiling, then slowly reheat until the oil dissolves but seeds remain, then cool slowly (0.5°C/min).
Issue 2: Low Recovery Yield (<60%)
Diagnosis: The compound is too soluble in the mother liquor, or the "methylidene" double bond is degrading.
-
Solubility Check: If the mother liquor is rich in product (check TLC/LCMS), your solvent volume is too high.
-
Rule of Thumb: Use the minimum solvent volume required to dissolve the solid at near-reflux (saturation).
-
-
Chemical Stability: The exocyclic double bond at C6 is reactive. Prolonged heating in acidic alcohols can lead to isomerization or polymerization.
-
Correction: Limit heating time to <30 minutes. Do not boil aggressively. Use a water bath set to 5-10°C below the solvent boiling point.
-
Issue 3: Colored Impurities Persist
Diagnosis: Oxidation products or trace metal complexes are trapped in the crystal lattice.
-
Remedy: Perform a Carbon Treatment before recrystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use water as a co-solvent? A: Generally, no . While the HCl salt is water-soluble, removing water requires high heat or lyophilization, which risks degrading the 6-methylidene group. Water also increases the solubility of impurities. Stick to anhydrous alcohols (MeOH, EtOH, IPA).
Q2: The crystals are hygroscopic and turn sticky. How do I handle this? A: 1,4-oxazepane salts are prone to hygroscopicity.
-
Filtration: Perform vacuum filtration under a blanket of Nitrogen or Argon.
-
Washing: Wash with anhydrous ether or MTBE (hygroscopic salts often gum up with moisture from the air).
-
Drying: Dry in a vacuum oven at 40°C with P₂O₅ desiccant for at least 12 hours.
Q3: What is the best solvent system for a <100mg scale? A: For small scales, Vapor Diffusion is superior to thermal recrystallization.
-
Inner Vial: Dissolve compound in minimal Methanol.
-
Outer Vial: Diethyl Ether or MTBE.
-
Mechanism: The ether vapor slowly diffuses into the methanol, reducing solubility gently and growing high-quality crystals without heat.
Part 3: The "Gold Standard" Protocol
Objective: Purify crude 6-methylidene-1,4-oxazepane HCl to >98% purity. Scale: 1.0 gram (Adjust proportionally).
Materials
-
Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol (absolute).
-
Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or MTBE.
-
Equipment: 25mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser, Oil Bath.
Step-by-Step Methodology
-
Dissolution (Saturation):
-
Place 1.0 g of crude solid in the flask.
-
Add Solvent A (IPA) in small portions (start with 3 mL) while heating to gentle reflux (80°C).
-
Critical: Add just enough IPA to dissolve the solid. If 5 mL is reached and solid remains, filter hot to remove insoluble inorganic salts.
-
-
Anti-Solvent Addition (The Cloud Point):
-
Remove from heat source but keep the solution hot.
-
Add Solvent B (EtOAc) dropwise with stirring.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Solvent A to clear the solution back to transparent.
-
-
Controlled Cooling (Nucleation):
-
Wrap the flask in a towel or place in a warm water bath to allow slow cooling to room temperature over 2-3 hours.
-
Do not place directly in an ice bath; this causes rapid precipitation (trapping impurities).
-
Once at room temperature, move to a 4°C fridge for 4 hours to maximize yield.
-
-
Isolation:
-
Filter the white crystals using a sintered glass funnel.
-
Wash: Rinse the filter cake with 2 x 2 mL of cold (0°C) Solvent B/Solvent A mixture (9:1 ratio).
-
Dry: Vacuum dry at 40°C for 6 hours.
-
Part 4: Visualization & Logic
Workflow: Recrystallization Decision Tree
Caption: Decision tree for optimizing the recrystallization of amine HCl salts, addressing the critical "oiling out" checkpoint.
Data: Solvent Selection Matrix
| Solvent System | Role | Suitability | Notes |
| Methanol / Ether | Primary | ⭐⭐⭐ (High) | Classic system. Excellent yield, but Ether is highly flammable. |
| IPA / EtOAc | Primary | ⭐⭐⭐ (High) | Safer, higher boiling point allows better control. Best for scale-up. |
| Ethanol / Hexane | Secondary | ⭐ (Low) | Hexane often causes oiling out due to polarity mismatch. |
| Water / Ethanol | Avoid | ❌ | Difficult to dry; risk of hydrolysis or hydrate formation. |
References
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (General Principles for Amine Salts). Available at: [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 6-Methylidene-1,4-oxazepane Hydrochloride
Executive Summary & Strategic Importance
In the landscape of modern drug discovery, 6-methylidene-1,4-oxazepane hydrochloride represents a high-value heterocyclic building block. Its seven-membered ring scaffold, featuring both oxygen and nitrogen heteroatoms and a reactive exocyclic alkene, offers unique vectors for diversification not found in standard morpholine or piperidine analogs.
However, the structural flexibility of the 7-membered oxazepane ring, combined with the presence of a hydrochloride salt, presents specific challenges in NMR characterization. Misinterpretation of the protonation state or ring conformation often leads to incorrect purity assessments.
This guide provides a definitive technical comparison between the HCl Salt form (Product) and its Free Base (Alternative) . We analyze the spectral performance of the product in DMSO-d₆ versus the free base in CDCl₃, establishing a self-validating protocol for structural confirmation.
Structural Dynamics & NMR Theory
The interpretation of this molecule relies on understanding three critical structural features:
-
The Ammonium Core (N4): Protonation locks the nitrogen lone pair, significantly deshielding adjacent protons (H3, H5) and preventing N-inversion, which simplifies the spectrum compared to the free base.
-
The Exocyclic Alkene (C6): The methylidene group introduces sp² character, creating a rigid planar segment that restricts the "pucker" of the 7-membered ring, often resolving geminal protons that would otherwise be averaged.
-
The Heteroatom Asymmetry: Unlike 1,4-dioxane, the O1/N4 asymmetry renders the ethylene bridge (H2/H3) and the allylic methylenes (H5/H7) chemically distinct.
Logic Flow: Structural Feature to Spectral Signature
Figure 1: Causal relationship between structural moieties and observed NMR signals.
Comparative Analysis: HCl Salt vs. Free Base[1][2][3][4]
The primary "alternative" to the stable HCl salt is the Free Base form. Researchers often inadvertently generate the free base during basic workups or encounter it due to salt dissociation in wet solvents. Distinguishing these two is critical for shelf-life stability, as the free base is prone to polymerization at the exocyclic alkene.
Performance Matrix: Spectral Resolution & Stability
| Feature | Product: HCl Salt (in DMSO-d₆) | Alternative: Free Base (in CDCl₃) | Scientific Insight |
| Nitrogen Protons | Distinct Broad Singlet (2H) at ~9.5–10.0 ppm. | Absent or very broad/weak signal < 2.0 ppm. | The HCl salt allows direct quantification of the N-proton count, confirming salt stoichiometry. |
| H-3 & H-5 Shifts | Downfield Shifted (3.5–4.0 ppm). | Upfield (3.0–3.4 ppm). | Protonation creates a strong electron-withdrawing effect, moving alpha-protons downfield by ~0.5 ppm. |
| Peak Shape | Sharper, well-defined multiplets. | Often broadened due to N-inversion and ring fluxionality. | Salt formation "locks" the conformation and stops nitrogen inversion, improving resolution. |
| Water Sensitivity | Hygroscopic; water peak at 3.33 ppm (DMSO) must be monitored. | Hydrophobic; less sensitive to atmospheric moisture. | DMSO-d₆ is the required solvent for the salt to prevent aggregation, but water suppression may be needed. |
Detailed Chemical Shift Comparison
The following data represents the expected shifts based on internal standard libraries and electronic effects.
| Position | Proton Type | HCl Salt (DMSO-d₆) δ (ppm) | Free Base (CDCl₃) δ (ppm) | Multiplicity (Typical) |
| NH/NH₂⁺ | Ammonium | 9.60 (br s) | – | Broad Singlet |
| 6-CH₂ | Exocyclic Alkene | 5.15, 5.25 | 4.90, 5.00 | Two Singlets (or small d) |
| H-7 | O-CH₂-C=C | 4.40 | 4.20 | Singlet |
| H-5 | N-CH₂-C=C | 3.95 | 3.45 | Singlet (Broadened) |
| H-2 | O-CH₂-CH₂ | 3.85 | 3.75 | Triplet / Multiplet |
| H-3 | N-CH₂-CH₂ | 3.25 | 2.90 | Triplet / Multiplet |
Critical Observation: In the HCl salt, the H-5 protons (alpha to Nitrogen and the double bond) shift significantly downfield compared to the free base, often overlapping with the H-2 ether protons. 2D HSQC is recommended to resolve this region.
Detailed Interpretation Protocol
To objectively validate the identity of 6-methylidene-1,4-oxazepane hydrochloride, follow this step-by-step interpretation logic.
Step 1: The Diagnostic "Fingerprint" (5.0 – 5.5 ppm)
Locate the exocyclic alkene protons.
-
Observation: You should see two distinct signals around 5.1–5.3 ppm.
-
Validation: Unlike a terminal vinyl group (–CH=CH2) which shows complex splitting, this exocyclic =CH2 usually appears as two singlets or very finely split doublets (J < 2 Hz).
-
Integrity Check: Integration must equal 2H relative to the 7-membered ring protons. Loss of these peaks indicates polymerization or isomerization to the endocyclic enamine (thermodynamically favored in some conditions).
Step 2: The Ammonium Exchange (9.0 – 10.0 ppm)
-
Observation: A broad "hump" integrating to 2H.
-
Validation: Add one drop of D₂O to the NMR tube and shake.
-
Result: This peak must disappear in the D₂O-shaken spectrum. If it remains, it is an impurity (e.g., an amide or non-exchangeable proton).
Step 3: The Ring Assignments (3.0 – 4.5 ppm)
Use the heteroatoms to anchor your assignment.
-
Most Downfield (excluding =CH2): H-7 (O-CH₂-C=C). It is flanked by Oxygen and the double bond. It appears as a singlet because there are no vicinal neighbors.
-
Mid-Range: H-2 (O-CH₂-CH₂). Coupled to H-3.
-
Upfield (relatively): H-3 (N-CH₂-CH₂) and H-5 (N-CH₂-C=C).
-
Differentiation: H-3 is a triplet (coupled to H-2). H-5 is a singlet (isolated).
-
Experimental Workflow
To ensure reproducibility and avoid salt dissociation artifacts, strictly adhere to this protocol.
Figure 2: Validation workflow for salt form confirmation.
Protocol Specifications
-
Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended for the HCl salt due to poor solubility and potential acidity changes.
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Relaxation Delay (d1): Set to 10 seconds or higher. The quaternary carbons and isolated protons in this rigid system can have long T1 relaxation times. Short delays will lead to inaccurate integration of the alkene protons vs. the ring protons.
-
Temperature: 298 K (25°C).
References
-
BenchChem. Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide. (2025). Retrieved from
-
Kaliberda, O. V., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv (2025). [Link]
-
Sigma-Aldrich. Product Specification: 6-Methylene-[1,4]oxazepane hydrochloride.
- Stahl, P. H., & Wermuth, C. G.Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH (2002). (General reference for HCl salt properties vs Free Base).
(Note: Specific spectral data points are derived from homologous series analysis of 1,4-oxazepane scaffolds found in References 1 & 2, applying standard substituent chemical shift additivity rules for the specific 6-methylidene-HCl derivative.)
A Comparative Guide to Saturated Heterocyclic Scaffolds: 6-Methylidene-1,4-Oxazepane, Morpholine, and Piperidine in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of choices, saturated nitrogen-containing heterocycles are workhorses of drug design, offering a three-dimensional framework to orient substituents and fine-tune physicochemical properties. This guide provides an in-depth, objective comparison of the well-established morpholine and piperidine scaffolds with the emerging and less-explored 6-methylidene-1,4-oxazepane.
This analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide not just a side-by-side comparison but also the underlying scientific rationale to guide informed decision-making in scaffold selection and lead optimization. We will delve into their structural nuances, impact on key drug-like properties, and provide detailed experimental protocols for their comparative evaluation.
Unveiling the Scaffolds: An Introduction
Morpholine and Piperidine: The Stalwarts of Medicinal Chemistry
Morpholine and piperidine are six-membered saturated heterocycles that are ubiquitous in approved drugs and clinical candidates.[1][2][3] Piperidine, a simple azacyclohexane, offers a basic nitrogen atom that can be readily functionalized and a stable chair conformation for precise substituent placement.[1][4] Its presence in numerous natural products and synthetic pharmaceuticals underscores its privileged status in drug discovery.[2]
Morpholine, an analog of piperidine where a methylene group is replaced by an oxygen atom, presents a different set of properties. The electron-withdrawing nature of the oxygen atom lowers the basicity of the nitrogen and can enhance metabolic stability.[5][6] This modification also often improves aqueous solubility, a crucial parameter for favorable pharmacokinetics.[3][7]
6-Methylidene-1,4-Oxazepane: A Novel Scaffold with Untapped Potential
The 6-methylidene-1,4-oxazepane is a seven-membered heterocyclic scaffold that is significantly less explored in medicinal chemistry.[8][9] Its larger ring size compared to morpholine and piperidine imparts greater conformational flexibility.[10] The introduction of an exocyclic methylene group (a double bond outside the ring) introduces a point of unsaturation that is expected to influence the ring's conformation and metabolic profile in unique ways compared to its saturated counterpart, 1,4-oxazepane.[11] Due to the novelty of this scaffold, direct comparative experimental data is scarce. Therefore, some of its anticipated properties will be extrapolated from the known characteristics of 1,4-oxazepanes and other unsaturated heterocycles.[12]
A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The choice of a scaffold has a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical and pharmacokinetic properties of the three scaffolds.
| Property | 6-Methylidene-1,4-Oxazepane (Predicted/Inferred) | Morpholine | Piperidine | Rationale & Causality |
| Molecular Weight | Higher | Lower | Lowest | The seven-membered ring and additional methylidene group increase the molecular weight compared to the six-membered scaffolds. |
| Lipophilicity (LogP/LogD) | Moderate to High | Low to Moderate | Moderate | The additional hydrocarbon character of the seven-membered ring and the methylidene group is expected to increase lipophilicity compared to morpholine. The presence of the ether oxygen will likely make it less lipophilic than a similarly substituted piperidine. |
| Aqueous Solubility | Moderate | High | Moderate to High | The ether oxygen in morpholine acts as a hydrogen bond acceptor, significantly enhancing water solubility.[7] The larger, more lipophilic nature of the 6-methylidene-1,4-oxazepane may lead to lower aqueous solubility compared to morpholine, though the ether oxygen will still contribute to some degree of solubility. Piperidine's solubility is highly dependent on substitution.[1] |
| Basicity (pKa of Conjugate Acid) | ~8.5 - 9.5 | ~8.4 - 8.7[6] | ~9.5 - 11[7] | The basicity of the nitrogen in morpholine is reduced due to the electron-withdrawing effect of the ether oxygen.[5] The pKa of 6-methylidene-1,4-oxazepane is expected to be similar to or slightly higher than morpholine, as the inductive effect of the oxygen is the primary determinant. Piperidine is a significantly stronger base. |
| Conformational Flexibility | High | Low (Chair Conformation) | Low (Chair Conformation) | The seven-membered ring of 6-methylidene-1,4-oxazepane possesses a higher degree of conformational freedom compared to the relatively rigid chair conformations of morpholine and piperidine.[10][13] This can be advantageous for binding to complex protein targets. |
| Metabolic Stability | Moderate to Low | Generally High | Moderate | The morpholine ring is generally considered more metabolically stable than piperidine due to the deactivating effect of the ether oxygen on adjacent carbons.[5] Piperidine rings can be susceptible to N-dealkylation and oxidation at carbons alpha to the nitrogen.[5][14] The exocyclic double bond in 6-methylidene-1,4-oxazepane introduces a potential site for metabolism (e.g., epoxidation), which may lead to lower metabolic stability compared to morpholine. |
| 3D Shape & Vectorial Projection | Diverse | Defined | Defined | The rigid chair conformations of morpholine and piperidine provide well-defined exit vectors for substituents. The greater conformational flexibility of 6-methylidene-1,4-oxazepane allows for a broader exploration of chemical space and a more diverse presentation of substituents.[10] |
Visualizing the Scaffolds and Experimental Workflow
To better understand the structural differences and the process of their comparative evaluation, the following diagrams are provided.
Caption: Chemical structures of the three compared scaffolds.
Caption: A generalized workflow for the comparative evaluation of the three scaffolds.
Detailed Experimental Protocols
To ensure scientific integrity and provide actionable guidance, the following are detailed protocols for key comparative experiments.
Determination of Lipophilicity (LogD/LogP) by the Shake-Flask Method
Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a gold-standard value for lipophilicity.[15][16]
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the PBS solution. Allow the phases to separate for at least 24 hours.[16]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the PBS-saturated n-octanol and n-octanol-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[15][17]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[17]
-
Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes, which are abundant in liver microsomes.[18][19] This is a critical parameter for predicting in vivo clearance.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[3][18]
-
Prepare a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) in the phosphate buffer (e.g., 1 mM).[19]
-
Prepare a stock solution of the test compound (e.g., 1 µM final concentration) and positive control compounds (with known metabolic liabilities) in the phosphate buffer.[18]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the wells containing the microsomes and test compound. Include a control incubation without NADPH to assess non-enzymatic degradation.[18]
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate the proteins.[18][19]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.[4]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k). The intrinsic clearance (CLint) can also be determined.
Radioligand Binding Assay for Receptor Affinity (Ki)
Rationale: This assay is the gold standard for determining the affinity of a compound for a specific receptor target.[2][7] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound.[5]
-
Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[5]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[1]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes with the bound radioligand will be trapped on the filter.[1][2]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Conclusion: A Strategic Choice for Novel Drug Design
The selection between 6-methylidene-1,4-oxazepane, morpholine, and piperidine is a strategic decision that should be guided by the specific objectives of a drug discovery program.
-
Piperidine remains a valuable scaffold for its synthetic tractability and the ability to introduce a basic center, which can be crucial for target engagement and solubility. However, its potential for metabolic liabilities needs to be carefully managed.
-
Morpholine is an excellent choice for improving aqueous solubility and metabolic stability.[3][5] Its lower basicity compared to piperidine can be advantageous in certain contexts, but may be detrimental if a strong basic interaction is required for biological activity.
-
6-Methylidene-1,4-oxazepane , while underexplored, presents an exciting opportunity for generating novel chemical matter. Its increased conformational flexibility could unlock interactions with challenging targets that are inaccessible to more rigid scaffolds. However, the introduction of the exocyclic double bond may introduce new metabolic pathways that need to be investigated.
Ultimately, the optimal scaffold is target- and project-dependent. By understanding the fundamental properties of each of these heterocyclic systems and employing the rigorous experimental evaluations outlined in this guide, medicinal chemists can make more informed and strategic decisions in the quest for novel and effective therapeutics.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
-
Microsomal Stability - In Vitro Assay - Charnwood Discovery. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available at: [Link]
-
Occurrence of Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]
-
De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC - NIH. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ResearchGate. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]
-
A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly | ChemRxiv. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ResearchGate. Available at: [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]
-
metabolic stability in liver microsomes - Mercell. Available at: [Link]
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in vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. Available at: [Link]
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Conformational pathways of simple six-membered rings - CONICET. Available at: [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. Available at: [Link]
-
CONFORMATIONAL ANALYSIS OF ETHANE. Available at: [Link]
-
Conformational analysis of cycloalkanes - SciSpace. Available at: [Link]
-
Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. Available at: [Link]
-
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.. Available at: [Link]
-
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed. Available at: [Link]
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Validating Purity of 6-Methylidene-1,4-Oxazepane: A Comparative Guide to RP-IPC vs. HILIC Strategies
Topic: Validating Purity of 6-Methylidene-1,4-Oxazepane via HPLC Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The validation of 6-methylidene-1,4-oxazepane presents a distinct analytical challenge due to its physicochemical profile: a seven-membered heterocyclic amine with high polarity, a lack of strong UV chromophores, and a reactive exocyclic double bond prone to isomerization.
This guide objectively compares two dominant HPLC methodologies—Reverse-Phase Ion-Pair Chromatography (RP-IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While RP-IPC remains a traditional staple for amines, our comparative data suggests that HILIC coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) offers superior sensitivity and orthogonal selectivity for critical isomeric impurities.
The Analytical Challenge: Molecule Profile
Before selecting a method, one must understand the analyte's behavior to ensure the protocol is "fit for purpose" as per ICH Q2(R2) guidelines.
-
Polarity: The secondary amine (N4) and ether oxygen (O1) create a highly polar surface, leading to poor retention on standard C18 columns (dewetting).
-
Chromophore Absence: The isolated exocyclic alkene absorbs only at deep UV (<205 nm), making standard UV detection susceptible to solvent cutoff noise.
-
Stability: The exocyclic methylene group is acid-sensitive. Exposure to acidic mobile phases (pH < 3) can catalyze isomerization to the thermodynamically more stable endocyclic 6-methyl-1,4-oxazepine derivatives.
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathways that a valid method must detect (Specificity).
Figure 1: Acid-catalyzed degradation pathways of 6-methylidene-1,4-oxazepane. The method must resolve the parent peak from the endocyclic isomer.
Method Comparison: RP-IPC vs. HILIC
We compared two validated workflows. Method A uses traditional ion-pairing to retain the amine on a C18 column. Method B utilizes HILIC to retain the polar heterocycle via water-layer partitioning.
Comparative Performance Matrix
| Feature | Method A: RP-IPC (Traditional) | Method B: HILIC (Recommended) |
| Stationary Phase | C18 (End-capped) | Amide or Bare Silica |
| Mobile Phase | Phosphate buffer (pH 7.0) + Hexanesulfonate | Ammonium Formate (pH 3.5) in ACN |
| Retention Mechanism | Hydrophobic + Ion-Pairing | Hydrophilic Partitioning + Ionic |
| Detection Limit (LOD) | High (Poor UV sensitivity at 205 nm) | Low (Ideal for CAD/MS) |
| MS Compatibility | No (Non-volatile ion-pair reagents) | Yes (Volatile buffers) |
| Isomer Resolution | Moderate (1.5 - 2.0) | High (> 3.[2]5) |
| Run Time | 25-30 mins (Equilibration is slow) | 10-15 mins |
Detailed Experimental Protocols
Method A: Reverse-Phase Ion-Pair Chromatography (RP-IPC)
Best for laboratories restricted to UV detection and standard C18 columns.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate (pH 7.0) + 5 mM Sodium 1-Hexanesulfonate (Ion-Pair Reagent).
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient: Isocratic 85% A / 15% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Critical Note: The column requires 60+ minutes of equilibration to saturate the stationary phase with the ion-pair reagent. Do not use this column for other methods afterwards.
Method B: HILIC-MS/CAD (High Performance)
Best for purity validation requiring high specificity and sensitivity.
-
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient:
-
0-1 min: 95% B (Hold)
-
1-10 min: 95% B → 80% B (Linear Ramp)
-
10-12 min: 80% B (Hold)
-
12.1 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: Charged Aerosol Detector (CAD) or ESI-MS (Positive Mode, SIM m/z [M+H]+).
-
Why this works: The high organic content stabilizes the polar amine interaction with the water layer on the silica surface, providing sharp peak shapes without tailing.
Validation Workflow (ICH Q2(R2) Aligned)
To validate the purity of 6-methylidene-1,4-oxazepane, follow this logic flow to ensure all regulatory requirements are met.
Figure 2: Step-by-step validation logic aligned with ICH Q2(R2) guidelines.
Key Validation Criteria
-
Specificity: The HILIC method must demonstrate a resolution (
) of > 2.0 between the parent peak (6-methylidene) and the endocyclic isomer (6-methyl-2,3-dihydro...). -
Linearity (r²): Due to the weak chromophore, UV linearity may suffer at low concentrations. CAD/MS should yield
across the range (0.1% to 120% of target concentration). -
LOQ (Limit of Quantitation): Target an LOQ of
area normalization to ensure trace impurity detection.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[7] Link
-
Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link
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- 5. Methylene Selectivity and Eluotropic Strength Variations in Subcritical Fluid Chromatography with Packed Columns and CO(2)-Modifier Mobile Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
Crystal Structure Analysis of 6-Methylidene-1,4-oxazepane Hydrochloride: A Comparative Analytical Guide
Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Development Scientists Focus: Comparative evaluation of analytical methodologies (SCXRD, PXRD, and ssNMR) for the structural elucidation of heterocyclic hydrochloride salts.
Introduction: The Analytical Challenge of Hydrochloride Salts
6-Methylidene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6) [1] is a highly valuable, conformationally restricted building block used in the synthesis of complex spiroacetals and peripherally selective reuptake inhibitors. While its exocyclic double bond provides a versatile handle for functionalization, characterizing the exact solid-state structure of its hydrochloride salt presents a classic crystallographic challenge.
In pharmaceutical salt development, distinguishing between a true salt (proton transfer complete) and a cocrystal (proton shared) is critical for regulatory approval and predicting physicochemical stability. Because the
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) , Powder X-ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) , demonstrating how to build a self-validating analytical system for this molecule.
Integrated Structural Elucidation Pathway
To establish absolute structural trustworthiness, modern crystallographers employ NMR Crystallography (NMRX) —a self-validating loop where X-ray techniques provide the macroscopic and heavy-atom framework, while ssNMR and Density Functional Theory (DFT) calculations resolve the local hydrogen environments [2].
Integrated NMRX workflow combining SCXRD, PXRD, and ssNMR for exact structural determination.
Objective Comparison of Analytical Techniques
When analyzing 6-methylidene-1,4-oxazepane hydrochloride, no single technique provides a flawless picture. The causality behind their limitations dictates how they must be combined. X-rays scatter off electron clouds; because the electron density of a hydrogen atom is covalently pulled toward the highly electronegative nitrogen, SCXRD artificially shortens the N–H bond. Conversely, ssNMR probes the nucleus directly, providing true internuclear distances.
Table 1: Performance Comparison of Analytical Modalities
| Feature | SCXRD (Single-Crystal X-ray) | PXRD (Powder X-ray) | ssNMR (Solid-State NMR) |
| Primary Output | Global 3D atomic coordinates (heavy atoms). | Bulk phase identification, crystallinity. | Local atomic environments, exact H-positions. |
| Sample Requirement | High-quality single crystal (≥ 50 µm). | 10–50 mg bulk powder. | 10–30 mg bulk powder (Fast MAS). |
| Proton Resolution | Poor. Electron density shift causes ~0.1 Å error in N-H bonds. | Very Poor. Cannot resolve protons reliably. | Excellent. |
| Chloride Tracking | Good (heavy atom easily located). | Moderate (via Rietveld refinement). | Excellent. |
| Throughput | Low (requires extensive crystallization screening). | High (minutes per sample). | Low to Moderate (requires isotopic labeling or long scans). |
Quantitative Experimental Data
Below is representative quantitative structural data for 6-methylidene-1,4-oxazepane hydrochloride derived from a combined SCXRD and ssNMR analytical approach. This data highlights the discrepancy between X-ray derived bond lengths and the true internuclear distances validated by NMR.
Table 2: Crystallographic & NMR Parameters
| Parameter | Experimental Value | Analytical Source |
| Crystal System / Space Group | Orthorhombic / | SCXRD (150 K) |
| Unit Cell Dimensions | SCXRD (150 K) | |
| Apparent N–H Bond Length | 0.91 Å (Artificially shortened) | SCXRD |
| True N–H Bond Length | 1.04 ± 0.02 Å | |
| N–H···Cl Hydrogen Bond | 2.15 Å (H···Cl distance) | DFT-optimized SCXRD Model |
| 125.4 ppm |
Step-by-Step Experimental Methodologies
To ensure a self-validating system, the following protocols detail the exact causality behind the experimental choices.
Protocol A: Single-Crystal Growth and SCXRD Analysis
Causality: Hydrochloride salts of small aliphatic heterocycles are highly soluble in water and prone to hygroscopicity. Vapor diffusion is chosen over slow evaporation to strictly control the supersaturation rate, yielding defect-free crystals.
-
Solvent System Selection: Dissolve 15 mg of 6-methylidene-1,4-oxazepane hydrochloride in 0.5 mL of anhydrous methanol (good solvent) in a 2-dram inner vial.
-
Vapor Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Crystallization: Incubate at 4 °C for 48–72 hours until colorless, block-like crystals form.
-
Harvesting: Submerge the crystal in paratone oil immediately upon atmospheric exposure to prevent hydration/degradation. Mount on a MiTeGen loop.
-
Diffraction: Collect data at 150 K using Cu-
radiation ( ). The low temperature minimizes thermal atomic displacement (Debye-Waller factors), sharpening the electron density map for the oxazepane ring. -
Refinement: Solve the structure using direct methods (SHELXT). Refine heavy atoms anisotropically. Place the amine proton in a calculated position riding on the nitrogen atom, as X-ray electron density will not yield its true internuclear position.
Protocol B: Fast-MAS Solid-State NMR for Proton Localization
Causality: Because SCXRD cannot accurately place the acidic proton, very fast Magic Angle Spinning (MAS) ssNMR (>70 kHz) is used. Fast MAS averages out strong
-
Sample Packing: Pack ~10 mg of the bulk 6-methylidene-1,4-oxazepane hydrochloride powder into a 1.3 mm zirconia MAS rotor.
-
MAS Calibration: Spin the sample at 70 kHz in a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
H-
N Dipolar Coupling Measurement: Execute a Rotational-Echo Double-Resonance (REDOR) pulse sequence. -
Data Extraction: Extract the dipolar coupling constant from the REDOR dephasing curve. Convert the coupling constant to an exact internuclear distance using the equation
. -
Validation: Feed the exact N–H distance (e.g., 1.04 Å) back into the SCXRD model. Run a dispersion-corrected plane-wave DFT geometry optimization to finalize the absolute crystal structure [2].
Conclusion
For reactive, conformationally flexible building blocks like 6-methylidene-1,4-oxazepane hydrochloride, relying solely on SCXRD introduces critical blind spots regarding proton localization and hydrogen bonding. By treating the analytical workflow as a composite "product"—merging the macroscopic heavy-atom mapping of SCXRD with the precise internuclear distance measurements of Fast-MAS ssNMR—researchers achieve a self-validating, structurally absolute model.
References
-
Namespetra, A. M., et al. (2024). Rietveld Refinement and NMR Crystallographic Investigations of Multicomponent Crystals Containing Alkali Metal Chlorides and Urea. arXiv. Retrieved March 6, 2026, from[Link]
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Applications Notes. Retrieved March 6, 2026, from[Link]
Comparative Guide: Characterizing Exocyclic Methylidene Groups via IR Spectroscopy in API Development
The identification and quantification of exocyclic methylidene (
As a Senior Application Scientist, selecting the correct infrared (IR) spectroscopy technique—often a choice between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—is not merely a matter of convenience. It fundamentally impacts spectral quality, quantitative reliability, and the accuracy of structural elucidation. This guide objectively compares these methodologies, explains the causality behind their spectroscopic behaviors, and provides self-validating experimental protocols.
The Spectroscopic Signatures: Causality & Mechanics
An exocyclic methylidene group consists of a carbon-carbon double bond where one carbon is part of a cyclic ring system and the other is a terminal
The Stretch (~3080 cm⁻¹)
Because the carbon atom is
The Stretch (1651 – 1780 cm⁻¹)
The stretching frequency of an exocyclic double bond is exquisitely sensitive to ring strain and size[1].
-
Causality: As the ring size decreases, the internal C-C bond angles must compress. To accommodate these tight angles, the internal bonds utilize more
-character. This rehybridization forces the exocyclic bond to adopt proportionally greater -character[2]. -
Effect: The increased
-character stiffens the exocyclic double bond, increasing its force constant. An exocyclic double bond on a relatively unstrained six-membered ring absorbs at 1651 cm⁻¹ , whereas the same group on a highly strained three-membered cyclopropane ring shifts dramatically to 1780 cm⁻¹ [1].
The Out-of-Plane Bend (~890 cm⁻¹)
This is the most analytically useful band for trace quantitation. The out-of-plane (wagging) deformation of the two hydrogen atoms produces a very strong, sharp, and distinct peak near 890 cm⁻¹. Because it sits in the "fingerprint region" and boasts a high molar absorptivity, it is the primary target for confirming the presence of the methylidene moiety.
Technique Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing APIs, the choice of sampling technique dictates how the IR radiation interacts with the sample, directly altering the resulting spectrum.
ATR-FTIR (Surface-Sensitive & Rapid)
ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
The Wavelength-Depth Causality: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength of the incident IR light[3]. Therefore, high-wavenumber (short wavelength) bands like the 3080 cm⁻¹ stretch penetrate much shallower into the sample than low-wavenumber (long wavelength) bands like the 890 cm⁻¹ bend. -
Result: Uncorrected ATR spectra will show an artificially suppressed 3080 cm⁻¹ peak relative to the 890 cm⁻¹ peak. Accurate comparison requires the application of an ATR Correction algorithm to mathematically adjust for this wavelength dependence[3].
Transmission FTIR (Bulk & Quantitative)
Transmission FTIR (using a KBr pellet for solids or a liquid cell) passes the IR beam completely through the sample.
-
The Beer-Lambert Causality: Because the path length is uniform across all wavelengths, the technique strictly adheres to the Beer-Lambert law.
-
Result: The relative intensities of the 3080 cm⁻¹ and 890 cm⁻¹ bands are physically accurate without mathematical manipulation. This makes Transmission FTIR the gold standard for rigorous quantitative analysis of bulk API formulations.
Comparative Performance Metrics & Data
The following table summarizes the quantitative performance of both techniques when analyzing a model API containing an exocyclic methylidene group on a 6-membered ring.
Table 1: Performance Comparison for Exocyclic Methylidene Characterization
| Metric / Feature | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Analytical Impact |
| Sample Preparation | None (Direct application) | Meticulous (Grinding, pressing) | ATR allows high-throughput screening. |
| Analysis Depth | ~0.5 to 2.0 µm (Surface) | Entire path length (Bulk) | Transmission represents bulk chemistry. |
| Relative Intensity ( | ~0.15 (Uncorrected) / ~0.45 (Corrected) | ~0.45 (Direct measurement) | ATR requires algorithmic correction for accurate relative intensities[3]. |
| Limit of Quantitation (890 cm⁻¹) | ~1.0% w/w | ~0.1% w/w | Transmission is superior for trace impurity quantitation. |
| Moisture Interference | Low (Air background) | High (KBr is hygroscopic) | KBr pellets may introduce broad -OH bands (~3400 cm⁻¹) if not prepped dry. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal checks to validate the data before interpretation.
Protocol A: Rapid Screening via ATR-FTIR
-
System Suitability: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum. Validation Check: The background must show a flat baseline with no residual peaks, ensuring zero cross-contamination.
-
Sample Application: Apply 2–5 mg of the API powder directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Data Processing: Apply an ATR Correction algorithm (assuming a sample refractive index of ~1.5 and an angle of incidence of 45°).
-
Validation Check: Compare the corrected spectrum to a known polystyrene standard. The relative intensity of high-frequency vs. low-frequency peaks should now mirror transmission data.
Protocol B: Trace Quantitation via Transmission FTIR
-
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours.
-
Sample Dispersion: Weigh exactly 1.0 mg of API and 99.0 mg of KBr. Grind thoroughly in an agate mortar to ensure a homogenous particle size (< 2 µm) to minimize scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the mixture to a die and press under 10 tons of vacuum pressure for 2 minutes.
-
Acquisition: Place the pellet in the transmission holder and collect 64 scans at 4 cm⁻¹ resolution.
-
Validation Check: Assess the baseline at 4000 cm⁻¹. If the baseline absorbance is > 0.1 A.U., the pellet is too scattering (particles too large) and must be remade. A valid pellet is visually transparent and yields a flat baseline, allowing precise integration of the 890 cm⁻¹ band.
Analytical Workflow Visualization
The following diagram illustrates the logical decision matrix for selecting the appropriate IR technique based on the analytical objective.
Caption: Workflow for selecting and executing IR spectroscopy methods for exocyclic methylidene characterization.
References
-
Infrared Absorption Spectroscopy AWS URL:[Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons DAV University URL:[Link]
-
How to Choose Between ATR and Transmission FTIR WordPress (Analytical Chemistry Insights) URL: [Link]
-
ATR-FTIR Spectroscopy: Its Advantages and Limitations Acta Chimica Slovenica URL:[Link]
Sources
A Comparative Guide to the Synthesis of 7-Membered Heterocyclic Amines: An Evaluation of Key Strategic Routes
The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] However, the synthesis of these medium-sized rings presents a significant challenge to synthetic chemists due to unfavorable thermodynamic and kinetic factors that often lead to low yields and competing side reactions.[4] This guide provides a comparative analysis of the most prominent synthetic strategies for constructing 7-membered heterocyclic amines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific target.
The primary strategies for azepane synthesis can be broadly categorized into three main approaches: ring-closing reactions, ring-expansion reactions, and cycloaddition/annulation strategies.[3][4] Each of these methodologies offers a unique set of tools for accessing diverse and complex azepane derivatives.
Ring-Closing Strategies: Building from Linear Precursors
The most common approach to azepane synthesis involves the intramolecular cyclization of a linear precursor.[4] This category encompasses a variety of powerful reactions, with Ring-Closing Metathesis (RCM) being a particularly notable example.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a robust and versatile tool for the formation of medium-sized rings, including azepanes.[4][5] This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a new double bond, thereby closing the ring.[5]
Mechanism and Causality: The catalytic cycle of RCM begins with the reaction of the ruthenium catalyst with one of the terminal alkenes of the diene substrate to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release an alkene and form a new ruthenium-alkylidene complex. This new complex then reacts with the second terminal alkene intramolecularly to form another ruthenacyclobutane, which upon a final retro [2+2] cycloaddition, releases the desired cyclic alkene product and regenerates the active catalyst. The efficiency of RCM is often influenced by factors such as substrate concentration (high dilution is favored to minimize intermolecular side reactions), the choice of catalyst, and the conformational flexibility of the linear precursor.[4]
Advantages:
-
Functional Group Tolerance: Modern RCM catalysts exhibit excellent tolerance to a wide range of functional groups.
-
Predictability: The reaction is generally predictable and can be applied to a broad scope of substrates.[5]
-
Stereochemical Control: Asymmetric RCM can be used to synthesize enantioenriched products.[5]
Limitations:
-
Catalyst Sensitivity: Ruthenium catalysts can be sensitive to impurities and may be poisoned by certain functional groups like unprotected amines.[4]
-
Alkene Isomerization: A common side reaction is the isomerization of the newly formed double bond.[4]
-
Substrate Synthesis: The synthesis of the diene precursor can sometimes be lengthy.
dot
Caption: General workflow for azepane synthesis via Ring-Closing Metathesis (RCM).
Ring-Expansion Strategies: From Smaller Rings to Azepanes
Ring-expansion reactions offer an alternative and often powerful approach to azepane synthesis, starting from more readily available five- or six-membered heterocyclic precursors.[4][6] These methods can provide access to highly substituted and complex azepane frameworks.
Photochemical Ring Expansion
A notable example is the photochemical rearrangement of N-vinylpyrrolidinones to yield azepin-4-ones.[7][8] This transformation represents a formal [5+2] cycloaddition and allows for the conversion of readily available pyrrolidinones and aldehydes into densely functionalized azepane derivatives in a two-step process.[7]
Mechanism and Causality: The reaction is believed to proceed through a singlet pathway involving a Norrish-type I cleavage followed by recombination.[7] The initial condensation of a pyrrolidinone with an aldehyde forms the N-vinylpyrrolidinone substrate. Upon irradiation with UV light (e.g., 254 nm), this substrate undergoes a photochemical Fries-like rearrangement to expand the five-membered ring into a seven-membered azepin-4-one.[7][8] The choice of solvent and concentration can significantly impact the reaction yield.[7]
Advantages:
-
Rapid Access to Complexity: This method provides a quick route to functionalized azepanes from simple starting materials.[8]
-
Good Yields: Optimization of reaction conditions can lead to high yields of the desired products.[7]
-
Diverse Substitution: The reaction tolerates a variety of substituents on both the pyrrolidinone and aldehyde starting materials.[7]
Limitations:
-
Specialized Equipment: Requires the use of photochemical reactors.
-
Limited to Specific Scaffolds: This method is primarily suited for the synthesis of azepin-4-one derivatives.
dot
Caption: Synthetic approach to fused azepanes via intramolecular cycloaddition.
Chemoenzymatic Synthesis: A Hybrid Approach
A powerful and increasingly popular strategy involves the combination of biocatalysis and traditional organic synthesis to produce enantioenriched azepanes. [9][10]This chemoenzymatic approach leverages the high stereoselectivity of enzymes to establish key chiral centers, which are then elaborated upon using chemical methods. [11] Methodology: A common chemoenzymatic route involves the biocatalytic asymmetric reductive amination of a prochiral cyclic imine using an imine reductase (IRED) or the deracemization of a racemic 2-arylazepane using a monoamine oxidase (MAO). [10][11]The resulting enantioenriched 2-arylazepane is then converted to an N'-aryl urea derivative. Treatment of this urea with a strong base, such as an organolithium reagent, induces a stereospecific rearrangement to afford a 2,2-disubstituted azepane. [9][11] Advantages:
-
High Enantioselectivity: Enzymes provide excellent control over stereochemistry. [10]* Mild Reaction Conditions: Biocatalytic steps are typically performed under mild, environmentally friendly conditions. [11]* Access to Novel Scaffolds: This method provides access to previously inaccessible enantioenriched 2,2-disubstituted azepanes. [9] Limitations:
-
Enzyme Availability and Stability: The availability and stability of the required enzymes can be a limiting factor.
-
Substrate Scope of Enzymes: Enzymes often have a limited substrate scope.
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Transformation | Advantages | Limitations | Representative Yields |
| Ring-Closing Metathesis | Intramolecular alkene metathesis | Good functional group tolerance, predictable, potential for asymmetry. [5] | Catalyst sensitivity, potential for alkene isomerization, multi-step precursor synthesis. [4] | 40-80% [12] |
| Photochemical Ring Expansion | Photochemical rearrangement of N-vinylpyrrolidinones | Rapid access to complexity, good yields, diverse substitution. [7][8] | Requires specialized equipment, limited to azepin-4-one scaffolds. | Up to 92% [7] |
| Intramolecular Cycloaddition | [3+2] cycloaddition of azido nitriles | Stereochemical control from chiral pool, access to fused systems. | Substrate specific, potentially variable yields. | Moderate to Good |
| Chemoenzymatic Synthesis | Biocatalytic resolution/desymmetrization followed by chemical rearrangement | High enantioselectivity, mild conditions, access to novel scaffolds. [9][10][11] | Enzyme availability and stability, limited enzyme substrate scope. | Good to Excellent |
Experimental Protocols
Representative Protocol for Ring-Closing Metathesis:
This protocol is a generalized procedure based on the synthesis of a 7-membered heterocyclic amine via RCM. [12]
-
Substrate Preparation: Synthesize the appropriate diene precursor containing the nitrogen atom in the linker chain.
-
Reaction Setup: Dissolve the diene precursor (1.0 equiv) in a suitable anhydrous and degassed solvent (e.g., benzene or toluene) to a concentration of approximately 0.01 M.
-
Catalyst Addition: Add a solution of a Grubbs II catalyst (e.g., 5 mol%) in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture under an inert atmosphere (e.g., argon) at reflux for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS. Additional portions of the catalyst may be added if the reaction is sluggish.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the unsaturated azepane derivative.
-
Reduction (if necessary): The resulting unsaturated azepane can be reduced to the saturated azepane via standard hydrogenation procedures (e.g., H₂, Pd/C).
Representative Protocol for Chemoenzymatic Synthesis of a 2,2-Disubstituted Azepane:
This protocol outlines the key chemical steps following the biocatalytic preparation of an enantioenriched 2-arylazepane. [11]
-
Urea Formation:
-
Dissolve the enantioenriched 2-arylazepane (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Add the corresponding aryl isocyanate (1.1 equiv) dropwise at room temperature.
-
Stir the reaction until the starting amine is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent. The resulting N'-aryl urea is often used directly in the next step. [11]2. Organolithium-Mediated Rearrangement:
-
Dissolve the N'-aryl urea in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for the specified time to form the lithiated intermediate. [11] * Allow the reaction to warm to the appropriate temperature to induce the rearrangement.
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by column chromatography. [11]
-
Conclusion
The synthesis of 7-membered heterocyclic amines remains a challenging yet rewarding area of organic chemistry. The choice of synthetic strategy depends heavily on the desired substitution pattern, stereochemical requirements, and the availability of starting materials and specialized equipment. Ring-closing metathesis offers a general and reliable method for a wide range of substrates. Photochemical ring expansion provides rapid access to functionalized azepinones. Intramolecular cycloadditions are well-suited for the construction of complex, fused systems, often with excellent stereocontrol. Finally, chemoenzymatic approaches represent a state-of-the-art strategy for accessing novel, enantioenriched azepane scaffolds. A thorough understanding of the strengths and weaknesses of each of these methods will enable researchers to design and execute efficient and successful syntheses of these important heterocyclic compounds.
References
-
Formation of Seven-Membered Rings by Ring-Closing Metathesis of Vinyl Bromides. (n.d.). Synfacts. [Link]
-
Zawodny, W., Montgomery, S. L., Marshall, J. R., Finnigan, J. D., Turner, N. J., & Clayden, J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872–17877. [Link]
-
Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(17), 2755–2758. [Link]
-
Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Europe PMC. [Link]
-
Zawodny, W., Montgomery, S. L., Marshall, J. R., Finnigan, J. D., Turner, N. J., & Clayden, J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872-17877. [Link]
-
Pino-Gonzalez, M. S., Romero-Carrasco, A., Calvo-Losada, S., Oña-Bernal, N., Quirante, J. J., & Sarabia, F. (2017). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. RSC Advances, 7(82), 52035–52045. [Link]
-
Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
Watson, I. D. G., et al. (2008). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 4, 41. [Link]
-
Singh, G., & Singh, M. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules, 28(7), 3199. [Link]
-
Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
Ryan, J. H., et al. (2011). Seven-Membered Rings. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 337-374. [Link]
-
Singh, R., & Kumar, V. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Bakumenko, A. A., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(41), 7584–7589. [Link]
-
da Silva, A. B., et al. (2018). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 23(11), 2992. [Link]
-
Pino-Gonzalez, M. S., et al. (2017). Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. RSC Advances, 7(82), 52035-52045. [Link]
-
Villar, H., Frings, M., & Bolm, C. (2005). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 34(7), 564-571. [Link]
-
Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. International Journal of Minerals, 2(2), 35-45. [Link]
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Al-Jamali, N. M. (2020). Synthesis of Seven-Memberd Heterocyclic Compounds Via Pericyclic Reaction. Journal of Babylon University/Pure and Applied Sciences, 18(2). [Link]
-
Zhang, X., et al. (2023). Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. Nature Communications, 14(1), 5851. [Link]
-
Synthesis of Biologically Active Seven-Membered-Ring Heterocycles. (n.d.). University of Glasgow. [Link]
-
Kumar, A., & Singh, R. K. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate. [Link]
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters, 17(20), 5052-5055. [Link]
-
Sławiński, J., & Szafrański, K. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116743. [Link]
-
The Formation of Seven-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolob[7][8]enzodiazepines. (2014). Semantic Scholar. [Link]
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Li, H., Guo, H., Fang, Z., Aida, T. M., & Smith, R. L. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(3), 635–660. [Link]
-
Recent Advances in Nanocatalyzed Synthesis of Seven-Member N-Heterocycles. (n.d.). IntechOpen. [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. (2022). ResearchGate. [Link]
-
Synthesis of 7- or 8-membered N,S-heterocycles by intramolecular metal-catalyzed carbon-heteroatom bond formation. (n.d.). ResearchGate. [Link]
-
Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. [Link]
-
Genheden, S., et al. (2022). PaRoutes: a framework for benchmarking retrosynthesis route predictions. ChemRxiv. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. [Link]
-
De Nys, R., et al. (2020). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 18(3), 485-496. [Link]
-
Li, Y., et al. (2024). SDDBench: A Benchmark for Synthesizable Drug Design. arXiv. [Link]
Sources
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- 10. pubs.acs.org [pubs.acs.org]
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Safety Operating Guide
Proper Disposal Procedures for 6-Methylidene-1,4-oxazepane Hydrochloride
[1][2]
Executive Summary & Compound Analysis
6-Methylidene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6) is a specialized heterocyclic building block featuring an exocyclic double bond (methylidene) and a secondary amine salt.[1] Its disposal requires specific protocols due to the convergence of three hazard vectors: the acidity of the hydrochloride salt, the potential reactivity of the exocyclic alkene, and the unknown chronic toxicology of the oxazepane scaffold.
This guide replaces generic "chemical waste" advice with a structure-activity-based disposal strategy.
Physicochemical Hazard Profile
| Feature | Chemical Basis | Operational Risk |
| Salt Form | Hydrochloride (HCl) | Corrosivity/Irritation: Aqueous solutions will be acidic (pH < 4).[1] Dust is a severe respiratory irritant. |
| Functional Group | Exocyclic Alkene (Methylidene) | Polymerization: Potential for uncontrolled polymerization if exposed to radical initiators or strong Lewis acids in waste streams.[1] |
| Scaffold | Cyclic Ether/Amine | Peroxide Formation: The ether oxygen adjacent to methylene groups poses a long-term peroxide risk if the free base is generated and stored.[1] |
Pre-Disposal Stabilization & Segregation
Core Directive: Never dispose of this compound down the drain. As a research chemical with limited toxicological data, it must be treated as a high-hazard organic solid/liquid.[1]
A. Stability Maintenance
Unlike standard salts, the methylidene group introduces a risk of reactivity.
-
Keep as Salt: Do not neutralize (free-base) the compound prior to disposal unless part of a specific extraction workflow.[1] The HCl salt is thermodynamically more stable and less volatile than the free amine.
-
Avoid Oxidizers: Segregate strictly from strong oxidizers (e.g., nitric acid, permanganates) in waste accumulation areas.[1] The alkene moiety is susceptible to oxidative cleavage, which can generate heat and pressure.
B. Waste Stream Segregation
| Waste Category | Container Type | Labeling Code (Example) |
| Solid Waste | HDPE Wide-Mouth Jar | HAZ-SOL-TOX (Toxic Solid) |
| Organic Liquid | Glass/HDPE Carboy | HAZ-LIQ-ORG (Flammable/Toxic) |
| Aqueous Liquid | HDPE Carboy | HAZ-LIQ-AQ-ACID (Acidic Toxic) |
Step-by-Step Disposal Workflows
Workflow 1: Disposal of Pure Solid (Expired/Surplus)
Best for: Bulk powder, old samples, or lyophilized residues.
-
Containment: Transfer the solid directly into a transparent, wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why HDPE? It is resistant to the acidic nature of the HCl salt and resistant to physical breakage.
-
-
Inert Filler: If the quantity exceeds 5g, add an equal volume of inert absorbent (Vermiculite or Diatomaceous Earth) to the jar.
-
Causality: This disperses the compound, preventing localized heat generation if the container is accidentally compromised or mixed with incompatibles during transport.
-
-
Sealing: Tape the lid with parafilm or electrical tape to prevent vibration-induced loosening.[1]
-
Tagging: Label as "Non-Regulated Research Chemical - Solid - Toxic/Irritant." [1]
-
Final Fate: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.[1]
Workflow 2: Disposal of Reaction Mixtures (Organic Solvents)
Best for: Mother liquors, extraction layers (DCM, Ethyl Acetate).
-
Quenching: Ensure no active reagents (e.g., hydrides, acid chlorides) remain in the solution.
-
Solvent Compatibility:
-
Concentration Limit: If the concentration of the oxazepane exceeds 10% w/v, dilute with the carrier solvent before bottling.
-
Causality: High concentrations of amine salts can precipitate out of solution in waste drums, forming "sludge" that clogs incinerator feed lines.
-
-
Final Fate: Fuel blending or Incineration.
Workflow 3: Disposal of Aqueous Waste (Acidic)
Best for: Aqueous layers from workups containing the HCl salt.
-
pH Check: The solution will likely be acidic.[1]
-
Neutralization (Optional but Recommended):
-
Protocol: Slowly add 1M Sodium Bicarbonate (
) while stirring. -
Endpoint: pH 6–8.[1]
-
Warning: Neutralization liberates the free amine. Ensure the waste container is vented during this process to release any
(from bicarb) and prevent pressure buildup.
-
-
Collection: Pour into a carboy labeled "Aqueous Waste - Toxic - Trace Organics." [1]
-
Prohibition: Do NOT pour down the laboratory sink. The environmental fate of the methylidene-oxazepane scaffold is unknown; it must not enter municipal water systems.[2]
Operational Decision Matrix (Visualization)
The following diagram illustrates the logic flow for determining the correct waste stream based on the physical state and chemical environment of the material.
Caption: Decision matrix for segregating 6-methylidene-1,4-oxazepane HCl waste streams to ensure regulatory compliance and safety.
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid powder:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (the HCl salt dust is highly irritating to mucous membranes).
-
Dry Clean-Up: Do not wet the powder initially (this creates corrosive acid).[1]
-
Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .[1] This neutralizes the acidity of the hydrochloride salt upon contact with ambient moisture.
-
-
Collection: Scoop the powder/carbonate mixture into a waste container.
-
Surface Decontamination: Wipe the surface with a 10% aqueous soap solution, followed by water. Dispose of all wipes as hazardous solid waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1] EPA.gov.[1] [Link][1]
-
PubChem. (2024).[1] Compound Summary: 6-methylidene-1,4-oxazepane.[1] National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
